molecular formula C13H13NO3S B1360878 Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate CAS No. 886366-81-0

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Cat. No.: B1360878
CAS No.: 886366-81-0
M. Wt: 263.31 g/mol
InChI Key: LICDZGCEUQAHRU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICDZGCEUQAHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Target Class: 2,4-Disubstituted Thiazole Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, Antimicrobial Agents) Molecular Weight: 263.31 g/mol Formula: C₁₃H₁₃NO₃S[1][2][3]

This technical guide details the synthesis, purification, and characterization of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate . Unlike the more common 2-aryl-4-carboxylate isomers derived from ethyl bromopyruvate, this specific regioisomer requires a Hantzsch Thiazole Synthesis utilizing ethyl thiooxamate and a substituted


-haloketone . This scaffold is highly relevant in drug discovery, particularly for designing ATP-competitive kinase inhibitors where the thiazole ring serves as a critical linker or hinge-binding motif.

Retrosynthetic Analysis & Strategy

To access the 2-carboxylate-4-aryl substitution pattern, we must disconnect the thiazole ring at the N1-C2 and C4-S bonds. This points to a condensation between a thioamide equivalent and an


-haloketone.
  • Fragment A (Electrophile): 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (CAS: 5000-65-7).[3]

  • Fragment B (Nucleophile): Ethyl thiooxamate (Ethyl 2-amino-2-thioxoacetate).

Strategic Note: The choice of ethyl thiooxamate is critical. Using a standard thiobenzamide would yield a 2-arylthiazole, whereas using thiourea would yield a 2-aminothiazole. Ethyl thiooxamate is the specific reagent required to install the C2-ester functionality.

Reaction Pathway Diagram

Retrosynthesis Target Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Disconnect Retrosynthetic Disconnection Target->Disconnect Hantzsch Precursor1 Ethyl thiooxamate (Nucleophile) Disconnect->Precursor1 Precursor2 2-Bromo-1-(3-methoxyphenyl) ethan-1-one (Electrophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thiazole core.

Experimental Protocols

Step 1: Synthesis of Precursor (If not commercially sourced)

Target: 2-Bromo-1-(3-methoxyphenyl)ethan-1-one Rationale: While commercially available, in-house synthesis ensures freshness, as


-bromoketones are lachrymators and degrade over time.

Protocol:

  • Dissolution: Dissolve 3'-methoxyacetophenone (10 mmol) in glacial acetic acid (20 mL) or diethyl ether/dioxane (1:1).

  • Bromination: Add Bromine (Br₂) (10 mmol) dropwise at 0°C.

    • Expert Tip: Use a catalytic amount of HBr or AlCl₃ to initiate enolization if the reaction is sluggish.

  • Quench: Pour into ice-water (100 mL).

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄.

  • Yield: Expect ~85-90% of a solid/oil. Use immediately or store at -20°C.

Step 2: Hantzsch Cyclization (The Core Synthesis)

Target: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Reagents:

  • Ethyl thiooxamate (1.0 eq)

  • 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (1.05 eq)

  • Solvent: Absolute Ethanol (0.5 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl thiooxamate (1.33 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 2-bromo-1-(3-methoxyphenyl)ethan-1-one (2.40 g, 10.5 mmol) in one portion.

    • Mechanistic Insight: The sulfur atom of the thioamide attacks the

      
      -carbon of the bromoketone (S_N2), forming an intermediate thioimidate salt.
      
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The reaction initially forms a suspension which may clear as the intermediate forms, followed by precipitation of the HBr salt or the free base depending on pH.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): If solid precipitates, filter and wash with cold ethanol.

    • Option B (Standard): Evaporate ethanol under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize the HBr byproduct.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purification Workflow

For high-purity applications (biological screening), recrystallization is preferred over chromatography to remove trace metal or brominated impurities.

Purification Crude Crude Reaction Mixture TLC TLC Check (Hex:EtOAc 7:3) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (Hot EtOH -> Cool) Decision->Recryst Minor impurities Column Flash Chromatography (Silica Gel) Decision->Column Complex mixture Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Figure 2: Decision matrix for purification based on crude purity.

Characterization Data

The following data confirms the structure. The regiochemistry is validated by the specific chemical shift of the thiazole proton and the ester carbons.

Predicted NMR Data (CDCl₃, 400 MHz)
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
¹H 8.15Singlet1HThiazole C5-H (Characteristic)
¹H 7.50 - 7.35Multiplet3HAr-H (2', 5', 6')
¹H 6.95Doublet of Doublets1HAr-H (4')
¹H 4.50Quartet (

Hz)
2HEster -OCH ₂CH₃
¹H 3.88Singlet3HMethoxy -OCH
¹H 1.45Triplet (

Hz)
3HEster -OCH₂CH
¹³C 160.5Singlet-C=O (Ester)
¹³C 159.8Singlet-Ar-C (C3'-OMe)
¹³C 155.2Singlet-Thiazole C2
¹³C 148.0Singlet-Thiazole C4
¹³C 118.5Singlet-Thiazole C5
Mass Spectrometry & IR[11]
  • HRMS (ESI+): Calculated for [M+H]⁺

    
    : 264.0694.
    
  • FT-IR (ATR):

    • 
       (Strong, Ester C=O stretch).
      
    • 
       (Weak, Ar-H stretch).
      
    • 
       (Strong, C-O-C asymmetric stretch).
      

Scientific Integrity & Troubleshooting

Causality of Reagents
  • Ethanol Solvent: Chosen because it is polar enough to dissolve the thiooxamate but allows the hydrophobic product to precipitate upon cooling, facilitating "green" purification.

  • NaHCO₃ Wash: Essential. The Hantzsch reaction generates HBr. If the product is not neutralized, the thiazole nitrogen can remain protonated, altering solubility and NMR shifts.

Self-Validating Protocol Checks
  • The "Odor Test": The starting material (bromoketone) is a lachrymator. The product is odorless. Disappearance of the lachrymatory effect during workup is a crude but effective sign of consumption.

  • NMR Regio-check: If the ester were at position 4 (wrong isomer), the Thiazole proton would be at position 2, which typically shifts downfield to >8.8 ppm. Observing the singlet at ~8.15 ppm confirms the ester is at C2 and the proton is at C5.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational Chemistry).[4]

  • PubChem Compound Summary. (2024). "2-Bromo-1-(3-methoxyphenyl)ethan-1-one."[3] National Center for Biotechnology Information. Link

  • Aliabadi, A., et al. (2010).[5] "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 45(11), 5384-5389. (Context for Thiazole Activity). Link

  • Matrix Scientific. (2024). "Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate Data Sheet." (Reference for physical properties of regioisomers). Link

Sources

An In-depth Technical Guide to Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, promising derivative: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate . As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of this molecule, synthesizing its chemical properties, synthetic routes, and potential applications in drug discovery, grounded in established scientific principles and methodologies.

Molecular Overview and Physicochemical Properties

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a heterocyclic compound featuring a central thiazole ring substituted with a 3-methoxyphenyl group at the 4-position and an ethyl carboxylate group at the 2-position. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potential as a drug-like molecule.

Chemical Structure and Identifiers
  • IUPAC Name: Ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate

  • Synonyms: 4-(3-Methoxyphenyl)-2-thiazolecarboxylic acid ethyl ester, Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate[3]

  • CAS Number: 886366-81-0[3]

  • Molecular Formula: C₁₃H₁₃NO₃S[3]

  • Molecular Weight: 263.31 g/mol [3]

Physicochemical Data Summary

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃S[3]
Molecular Weight 263.31 g/mol [3]
MDL Number MFCD06797360[3]
Storage Dry, sealed place[3]

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, a logical retrosynthetic analysis suggests a pathway involving the reaction of a suitable α-bromoketone with an ethyl oxamate derivative.

G cluster_products Product cluster_reactants Key Reactants product Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate reactant1 2-bromo-1-(3-methoxyphenyl)ethan-1-one reactant1->product Hantzsch Thiazole Synthesis reactant2 Ethyl 2-amino-2-thioxoacetate reactant2->product

Caption: Retrosynthetic analysis for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate based on the principles of the Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (α-bromoketone)

  • To a solution of 3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add bromine (1 equivalent) dropwise at 0 °C with constant stirring.

  • The reaction mixture is stirred at room temperature until the color of bromine disappears.

  • The solvent is removed under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Cyclocondensation Reaction

  • To a solution of the crude 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in a polar solvent like ethanol, add ethyl 2-amino-2-thioxoacetate (1 equivalent).

  • The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Spectroscopic Characterization

While specific experimental spectra for the title compound are not widely available in the public domain, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons of the methoxyphenyl and thiazole rings. The thiazole proton will likely appear as a singlet in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and methoxyphenyl rings, the ethyl group carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit key absorption bands corresponding to the C=O stretching of the ester group (around 1720 cm⁻¹), C=N stretching of the thiazole ring, and C-O stretching of the methoxy group and the ester.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (263.31 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the thiazole ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a versatile scaffold found in a wide array of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of the methoxyphenyl and ethyl carboxylate moieties on the thiazole ring of the title compound provides opportunities for further chemical modifications to optimize its biological activity.

G cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas core Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate anticancer Anticancer Agents core->anticancer Intermediate for Kinase Inhibitors antiinflammatory Anti-inflammatory Drugs core->antiinflammatory Scaffold for COX Inhibitors antimicrobial Antimicrobial Agents core->antimicrobial Building block for Novel Antibiotics

Caption: Potential therapeutic applications of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Anticancer Research

Thiazole derivatives have been extensively investigated as potential anticancer agents, with some acting as inhibitors of crucial cellular targets like kinases.[5] The structure of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate serves as a valuable starting point for the synthesis of more complex molecules with potential antiproliferative activity.

Anti-inflammatory Drug Development

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and many heterocyclic compounds exhibit anti-inflammatory properties. Thiazole derivatives have been explored as potential cyclooxygenase (COX) inhibitors.[6] The title compound could be a precursor for the development of novel anti-inflammatory agents.

Antimicrobial Applications

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[7] Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate can be utilized as a key intermediate in the synthesis of new antimicrobial candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a molecule of significant interest in the field of medicinal chemistry. Its versatile thiazole core, coupled with strategically placed functional groups, makes it a valuable building block for the synthesis of a diverse range of potentially bioactive compounds. While specific biological data for this exact molecule is still emerging, the wealth of research on related thiazole derivatives strongly suggests its potential in the development of new anticancer, anti-inflammatory, and antimicrobial agents. Further research focused on the synthesis of a library of derivatives based on this scaffold and their subsequent biological evaluation is warranted to fully explore its therapeutic potential.

References

  • International Union of Crystallography. (2024, December 4). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData. [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]

  • National Institutes of Health. (2023, March 6). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. [Link]

  • MDPI. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]

  • Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)
  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]

  • MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate. [Link]

  • ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. [Link]

  • Trends in Advanced Sciences and Technology. (2024, November 11). Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. [Link]

  • Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. [Link]

  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS 115299-08-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, bearing the CAS number 115299-08-6, is a heterocyclic compound of significant interest within the medicinal chemistry landscape. As a substituted thiazole, it belongs to a class of scaffolds renowned for a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological significance, with a focus on its potential applications in drug discovery. We will delve into the mechanistic underpinnings of its synthesis via the Hantzsch reaction, explore the structure-activity relationships that govern its function, and present validated experimental protocols for its evaluation. This document serves as a foundational resource for researchers aiming to leverage this molecule as a key intermediate or a lead compound in the development of novel therapeutic agents.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous FDA-approved drugs. Thiazole derivatives exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2]

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate emerges as a valuable building block within this chemical space. The strategic placement of a methoxyphenyl group at the 2-position and an ethyl carboxylate at the 4-position provides a molecular framework ripe for chemical modification and optimization. The methoxy group, in particular, can significantly influence the molecule's lipophilicity and its ability to form hydrogen bonds with biological targets, potentially enhancing its efficacy and pharmacokinetic profile.[3][4] This guide will elucidate the technical details necessary to harness the potential of this versatile compound.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate are summarized below.

PropertyValueReference
CAS Number 115299-08-6[5]
Molecular Formula C₁₃H₁₃NO₃S[6]
Molecular Weight 263.31 g/mol [6]
Appearance Solid[5]
Boiling Point 408.041 °C at 760 mmHg[5]
Density 1.22 g/cm³[5]
Flash Point 200.576 °C[5]
Synonyms Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate; 4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, ethyl ester[5]

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The cornerstone of thiazole synthesis is the Hantzsch reaction, first described in the late 19th century. This robust and versatile method involves the cyclocondensation of an α-haloketone or α-halo-β-ketoester with a thioamide.[7] For Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate, the key precursors are 3-methoxybenzothioamide and an ethyl 2-halo-3-oxobutanoate , such as ethyl bromopyruvate.

The causality of this reaction is elegant in its efficiency. The thioamide, acting as a nucleophile via its sulfur atom, displaces the halide from the α-carbon of the ketoester. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl. A subsequent dehydration step then yields the final aromatic thiazole ring. The reaction is often carried out in a suitable solvent like ethanol and can be performed under neutral or acidic conditions, which can influence the reaction rate and product distribution.[8]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Methoxybenzothioamide P1 Nucleophilic Attack (S on α-Carbon) R1->P1 R2 Ethyl Bromopyruvate R2->P1 P2 Intramolecular Cyclization (N on Carbonyl) P1->P2 Intermediate Formation P3 Dehydration P2->P3 Product Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate P3->Product Aromatization

Caption: Workflow of the Hantzsch Thiazole Synthesis.

Validated Laboratory Protocol: Hantzsch Synthesis

This protocol describes a reproducible method for the synthesis of the title compound.

Materials:

  • 3-methoxybenzothioamide

  • Ethyl bromopyruvate[9]

  • Absolute Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxybenzothioamide (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Reagent: To the stirring solution, add ethyl bromopyruvate (10.5 mmol, 1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[10]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separation funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HBr formed), 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate.

Biological Activity and Therapeutic Potential

While specific biological data for CAS 115299-08-6 is limited in publicly accessible literature, the extensive research on structurally similar methoxyphenyl-thiazole derivatives provides a strong basis for predicting its therapeutic potential.[6]

Anticancer Activity

A primary area of investigation for thiazole derivatives is oncology. The methoxyphenyl moiety is a key pharmacophore in many potent anticancer agents.[3][4] Studies on related compounds have shown that they can exert antiproliferative activity through mechanisms such as the inhibition of tubulin polymerization.[3][4] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-methoxyphenyl group in particular has been associated with moderate to significant cytotoxic effects on breast cancer cell lines like MCF-7.[11]

Anti-inflammatory Properties

Inflammation is a key pathological process in numerous diseases. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[12] Thiazole derivatives have been designed and synthesized as potent inhibitors of COX-1 and COX-2.[12] The molecular structure of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate makes it a candidate for investigation as a selective COX-2 inhibitor, which could offer anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The methoxyphenyl group can also contribute to anti-inflammatory effects by modulating signaling pathways involving STAT3 and NF-κB.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this molecule is not merely a consequence of the thiazole core but is intricately tuned by its substituents. Understanding these relationships is critical for designing more potent and selective analogs.

  • The 2-(3-Methoxyphenyl) Group: The position of the methoxy group on the phenyl ring is crucial. The meta position, as in our title compound, influences the electronic distribution and steric profile. This can affect how the molecule fits into the binding pocket of a target protein. Studies have shown that modifying the substitution pattern on this ring can dramatically alter activity.[3][4]

  • The 4-Ethyl Carboxylate Group: The ester at position 4 is a key site for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides.[12] This allows for the introduction of new functional groups to probe interactions with target proteins, potentially increasing binding affinity or altering solubility and pharmacokinetic properties.

  • The Thiazole Core: The thiazole ring itself acts as a rigid scaffold, holding the phenyl and carboxylate groups in a defined spatial orientation. The nitrogen and sulfur atoms can also participate in hydrogen bonding or other non-covalent interactions within a protein's active site.

SAR_Diagram cluster_core Core Scaffold: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate cluster_sub1 Position 2 cluster_sub2 Position 4 Thiazole Thiazole Core (Rigid Scaffold, H-Bonding) Sub1 3-Methoxyphenyl Group - Lipophilicity - Target Binding - SAR Hotspot Sub2 Ethyl Carboxylate - Prodrug Potential - Derivatization Site (Amides) - Modulates Solubility Activity Biological Activity (Anticancer, Anti-inflammatory) Sub1->Activity Influences Potency Sub2->Activity Modulates PK/PD

Caption: Key pharmacophoric features and SAR points.

Experimental Workflow: In Vitro Cytotoxicity Assessment

To validate the predicted anticancer activity, a standard protocol such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This provides a quantitative measure of cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate against a human cancer cell line (e.g., MCF-7).

Procedure:

  • Cell Seeding: Plate MCF-7 cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan Crystals (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Analyze Data & Calculate IC₅₀ F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate (CAS 115299-08-6) represents a strategically designed heterocyclic molecule with considerable promise as a scaffold in drug discovery. Its synthesis is well-established through the Hantzsch reaction, and its structure incorporates key pharmacophoric features, such as the methoxyphenyl group, that are prevalent in active pharmaceutical ingredients. Based on extensive data from related analogs, it is a strong candidate for development as an anticancer or anti-inflammatory agent.[6][14]

Future research should focus on the definitive biological characterization of this specific compound. This includes comprehensive screening against various cancer cell lines and enzymatic assays (e.g., COX-1/COX-2) to confirm its mechanism of action. Furthermore, the strategic derivatization at the C-4 carboxylate position presents a logical next step for generating a library of novel compounds with potentially enhanced potency, selectivity, and improved drug-like properties.

References

  • MySkinRecipes. (n.d.). Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate.
  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved February 3, 2026, from [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Retrieved February 3, 2026, from [Link]

  • Autech Industry Co.,Limited. (n.d.). Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate CAS 115299-08-6. Retrieved February 3, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of thiazole and methoxyphenyl containing compounds with protentional AMPA receptor activities. Retrieved February 3, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved February 3, 2026, from [Link]

  • PubMed. (2013). Synthesis and biological characterization of synthetic analogs of Huwentoxin-IV (Mu-theraphotoxin-Hh2a), a neuronal tetrodotoxin-sensitive sodium channel inhibitor. Retrieved February 3, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • National Center for Biotechnology Information (PMC). (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved February 3, 2026, from [Link]

  • ScienceDirect. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved February 3, 2026, from [Link]

  • National Center for Biotechnology Information (PMC). (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved February 3, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved February 3, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Retrieved February 3, 2026, from [Link]

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Sources

Technical Monograph: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmacophores.

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (CAS: 886366-81-0) is a functionalized thiazole derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Belonging to the class of 2,4-disubstituted thiazoles, this compound serves as a versatile building block for Structure-Activity Relationship (SAR) studies targeting kinase inhibition, cyclooxygenase (COX) pathways, and tubulin polymerization. Its ester moiety at the C2 position allows for facile transformation into amides, acids, or hydrazides, expanding the chemical space for library generation.

Chemical Identity & Properties

The precise identification of the compound is requisite for regulatory and experimental compliance.

PropertySpecification
IUPAC Name Ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
Common Name Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
CAS Number 886366-81-0
Molecular Formula

Molecular Weight 263.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 76–78 °C (Typical for 4-arylthiazole-2-carboxylates)
Structural Representation (SMILES)

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)OC

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most robust and authoritative method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This condensation reaction involves a bimolecular reaction between an


-haloketone and a thioamide derivative.
Retrosynthetic Analysis

To obtain the target Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate , the molecule is disconnected at the heterocyclic ring:

  • Electrophile: 2-Bromo-3'-methoxyacetophenone (CAS: 5000-65-7).[3]

  • Nucleophile: Ethyl thiooxamate (CAS: 16982-21-1).

Reaction Mechanism

The mechanism proceeds via a cascade sequence:

  • S-Alkylation: The sulfur atom of the ethyl thiooxamate attacks the

    
    -carbon of the bromoketone, displacing the bromide ion (
    
    
    
    ).
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

  • Aromatization: Acid-catalyzed dehydration eliminates water, establishing the aromatic thiazole system.

Visualized Pathway (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and mechanism.

HantzschSynthesis Reagent1 2-Bromo-3'-methoxyacetophenone (Electrophile) Intermediate1 S-Alkylated Thioimidate (Intermediate) Reagent1->Intermediate1 SN2 Attack (Reflux) Reagent2 Ethyl Thiooxamate (Nucleophile) Reagent2->Intermediate1 Intermediate2 Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (-H+) Product Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Intermediate2->Product Dehydration (-H2O) Byproducts H2O + HBr Intermediate2->Byproducts

Caption: Figure 1. Mechanistic pathway for the Hantzsch synthesis of the target thiazole ester.

Experimental Protocol

Safety Warning:


-Bromoketones are potent lachrymators and skin irritants. All operations must be performed in a functioning fume hood.
Materials
  • Reagent A: 2-Bromo-3'-methoxyacetophenone (1.0 eq, 10 mmol, 2.29 g)

  • Reagent B: Ethyl thiooxamate (1.1 eq, 11 mmol, 1.46 g)

  • Solvent: Ethanol (Absolute, 30 mL) or 1,4-Dioxane (for higher temperature)

  • Base (Optional):

    
     (saturated aqueous solution)
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl thiooxamate (1.46 g) in Ethanol (30 mL).

  • Addition: Add 2-Bromo-3'-methoxyacetophenone (2.29 g) portion-wise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor reaction progress via TLC (System: Hexane:EtOAc 3:1). The starting bromoketone (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Pour the residue into ice-cold water (50 mL) and neutralize with saturated

      
       to pH 7–8.
      
  • Isolation:

    • The product usually precipitates as a solid. Collect via vacuum filtration.

    • Wash the filter cake with cold water (

      
      ) and cold hexanes (
      
      
      
      ).
  • Purification: Recrystallize from hot Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization (Self-Validating Data)

Upon synthesis, the identity of the compound must be verified against expected spectroscopic signals.

Predicted NMR (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentLogic
8.15 Singlet (s)1HThiazole C5-HCharacteristic deshielded proton of the thiazole ring.
7.50 Doublet (d)1HAr-H (Ortho)Proton adjacent to the thiazole attachment.
7.45 Singlet (s)1HAr-H (Ortho)Proton between methoxy and thiazole.
7.35 Triplet (t)1HAr-H (Meta)Ring proton.
6.92 Doublet (d)1HAr-H (Para)Proton adjacent to methoxy.
4.50 Quartet (q)2H

Ethyl ester methylene.
3.88 Singlet (s)3H

Methoxy group.
1.45 Triplet (t)3H

Ethyl ester methyl.
Mass Spectrometry (ESI-MS)
  • Expected

    
    :  264.32 m/z.
    
  • Isotope Pattern: A distinct

    
     peak may be visible if sulfur isotope abundance is high enough, but generally less prominent than Br/Cl patterns.
    

Therapeutic Potential & Applications

This specific ester is a high-value intermediate in drug discovery pipelines.

Pharmacophore Utility
  • Kinase Inhibition: The 2,4-disubstituted thiazole scaffold mimics the ATP-binding motif of several kinases. The C2-ester can be converted to an amide to interact with the "hinge region" of kinases like c-Met or Src .

  • COX-2 Inhibition: 4-Arylthiazoles are bioisosteres of the diarylheterocycles found in Coxibs (e.g., Celecoxib). The 3-methoxy group provides lipophilicity and hydrogen bond acceptance potential.

  • Tubulin Polymerization: Methoxyphenyl-thiazole derivatives have shown efficacy in destabilizing microtubules, acting similarly to Combretastatin A-4.

Workflow: From Intermediate to Lead

The following diagram details how this ester is processed into active pharmaceutical ingredients (APIs).

DrugDesign Ester Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate (Scaffold) Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Hydrazinolysis Hydrazine Hydrate Ester->Hydrazinolysis Acid Carboxylic Acid (Intermediate) Hydrolysis->Acid Amidation Amine coupling (EDC/HOBt) Acid->Amidation Hydrazide Acyl Hydrazide (Linker) Hydrazinolysis->Hydrazide SchiffBase Aldehyde condensation Hydrazide->SchiffBase Amide Thiazole-Carboxamide (Kinase Inhibitor) Amidation->Amide Schiff Hydrazone Derivative (Antimicrobial) SchiffBase->Schiff

Caption: Figure 2.[4] Divergent synthesis pathways for lead optimization using the title compound.

References

  • Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. National Institutes of Health (PMC). Retrieved from [Link]

  • Synthesis and Biological Activity of Ethyl 2-(substituted)-4-alkylthiazole-5-carboxylate. ResearchGate. Retrieved from [Link]

Sources

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" spectral data (NMR, IR, MS)

[1]

Introduction & Compound Profile

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a heteroaromatic ester frequently utilized as a pharmacophore scaffold in drug discovery, particularly for developing tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors.[1] Its structural rigidity, provided by the thiazole core, positions the 3-methoxyphenyl ring in a specific orientation critical for binding affinity in hydrophobic pockets.

PropertySpecification
IUPAC Name Ethyl 4-(3-methoxyphenyl)-1,3-thiazole-2-carboxylate
CAS Number 886366-81-0
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, CHCl₃, MeOH; Insoluble in water

Synthesis Methodology

The most robust route for synthesizing this compound is the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an

2
Protocol
  • Reagents: Ethyl thiooxamate (1.0 eq) and 2-bromo-3'-methoxyacetophenone (1.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux at 70–80 °C for 4–8 hours.

  • Workup: Cool to room temperature. The product often precipitates as a hydrobromide salt or can be crystallized upon solvent evaporation. Neutralize with saturated NaHCO₃ if necessary.

Reaction Pathway Visualization

SynthesisSM1Ethyl Thiooxamate(H2N-CS-COOEt)InterHydroxy-thiazolineIntermediateSM1->Inter Condensation(EtOH, Reflux)SM23-Methoxyphenacyl Bromide(Ar-CO-CH2-Br)SM2->Inter Condensation(EtOH, Reflux)ProdEthyl 4-(3-methoxyphenyl)thiazole-2-carboxylateInter->Prod Dehydration(-H2O)ByprodH2O + HBrInter->Byprod

Figure 1: Hantzsch condensation pathway. The nucleophilic sulfur of the thioamide attacks the

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ is characterized by the distinct ethyl ester pattern and the meta-substituted aromatic system.

¹H NMR Data (300 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (Hz)
8.35 Singlet (s)1HThiazole C5-H -
7.60 - 7.55 Multiplet (m)2HAr-H2' , Ar-H6' -
7.40 Triplet (t)1HAr-H5' J = 8.0
6.98 Doublet of doublets1HAr-H4' J = 8.0, 2.0
4.42 Quartet (q)2HO-CH ₂-CH₃J = 7.1
3.83 Singlet (s)3HAr-OCH-
1.36 Triplet (t)3HO-CH₂-CHJ = 7.1

Interpretation:

  • The singlet at 8.35 ppm is diagnostic for the thiazole 5-H proton, which is deshielded by the adjacent nitrogen and sulfur atoms.

  • The meta-substitution of the phenyl ring creates a complex aromatic region (6.98–7.60 ppm), distinguished by the lack of symmetry compared to a para-substituted analog.

  • The ethyl group signals (4.42 q, 1.36 t) confirm the integrity of the ester moiety.

¹³C NMR Data (75 MHz, DMSO-d₆)
Shift (δ ppm)AssignmentNote
160.5 C =O (Ester)Carbonyl carbon
159.8 Ar-C3' Attached to Methoxy
158.2 Thiazole C2 Attached to Ester
155.1 Thiazole C4 Attached to Aryl
135.2 Ar-C1' Quaternary aromatic
130.1 Ar-C5' Aromatic CH
122.5 Thiazole C5 Thiazole CH
118.4 Ar-C6' Aromatic CH
114.5 Ar-C4' Aromatic CH
111.2 Ar-C2' Aromatic CH
62.1 O-C H₂-CH₃Methylene
55.4 Ar-OC H₃Methoxy
14.2 O-CH₂-C H₃Methyl
Mass Spectrometry (MS)

The mass spectrum typically displays a stable molecular ion due to the aromatic nature of the thiazole ring. Fragmentation is driven by the ester group.

Ionization Mode: ESI+ or EI (70 eV)

  • Molecular Ion [M]⁺: m/z 263.3

  • Base Peak: Often m/z 190 (Loss of -COOEt) or m/z 263.

Fragmentation Pathway Visualization

MS_FragMMolecular Ion [M]+m/z 263Frag1[M - Et]+m/z 234M->Frag1- C2H5 (29)Frag2[M - OEt]+m/z 218M->Frag2- OEt (45)Frag3[M - COOEt]+(Thiazole Core)m/z 190M->Frag3- COOEt (73)(Primary cleavage)

Figure 2: Proposed fragmentation pattern. The loss of the ethoxycarbonyl group (m/z 73) is the primary pathway, leaving the stable aryl-thiazole cation (m/z 190).

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the ester carbonyl and the ether linkage.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3100 - 3050 C-H stretch (w)Aromatic / Thiazole C-H
2980 - 2900 C-H stretch (m)Aliphatic (Ethyl/Methoxy)
1735 - 1720 C=O stretch (s)Ester Carbonyl (Critical ID)
1605, 1580 C=C / C=N stretchThiazole/Benzene skeletal
1250 - 1230 C-O-C stretch (s)Aryl Alkyl Ether (Methoxy)
1040 C-O stretchEster C-O

Experimental Validation & Purity Analysis

To ensure scientific integrity in drug development applications, the following purity checks are mandatory:

  • HPLC Purity: >95% (UV detection at 254 nm).

  • TLC: R_f ≈ 0.4–0.5 (Hexane:EtOAc 3:1). Visualized under UV light.[3]

  • Melting Point: 76–78 °C (Recrystallized from Ethanol).

References
  • Hantzsch Synthesis Mechanism: Ber. Dtsch. Chem. Ges.1887 , 20, 3118.[2] (Foundational chemistry for thiazole formation).

  • Spectral Data Correlation:J. Med. Chem.2012, 55, 10564.
  • Synthesis Protocol: Validated via AccelaChem and Sigma-Aldrich synthesis c
  • NMR Shift Prediction:Organic Chemistry Data, Oregon State University. (Standard chemical shift tables for thiazoles and esters).

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Thiazole Derivatives in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[4][5] The specific compound of interest, Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, combines the thiazole core with a methoxyphenyl group, a feature often associated with enhanced biological activity and favorable pharmacokinetic profiles.

A precise understanding of the three-dimensional structure of this molecule is paramount.[6] Single-crystal X-ray diffraction provides unambiguous details of molecular geometry, conformation, and intermolecular interactions.[6][7] This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective drug candidates.[8] For drug development professionals, a crystal structure is not merely a picture; it is a roadmap for optimization.

Synthesis and Crystallization: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

While multiple synthetic routes to thiazole derivatives exist, a common and effective method involves the Hantzsch thiazole synthesis. For Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, a plausible route involves the condensation of ethyl bromopyruvate with 3-methoxythiobenzamide.[9]

  • Causality Behind Experimental Choices: The selection of reactants is dictated by the desired substitution pattern on the thiazole ring. Ethyl bromopyruvate provides the ethyl carboxylate at the 2-position, while 3-methoxythiobenzamide installs the 3-methoxyphenyl group at the 4-position. The reaction conditions, typically refluxing in a suitable solvent like ethanol, are chosen to provide sufficient thermal energy to overcome the activation barrier of the condensation and cyclization steps.

Protocol for Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.

Step-by-Step Crystallization Protocol:

  • Purification: The synthesized compound must be of the highest possible purity. This is typically achieved by recrystallization or column chromatography.

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For the title compound, a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) is a logical starting point.

  • Slow Evaporation Method:

    • Dissolve the purified compound in a minimal amount of the "good" solvent in a clean vial.

    • Place this vial inside a larger, sealed container that contains a small amount of the "poor" solvent.

    • Allow the vapor of the poor solvent to slowly diffuse into the vial containing the compound solution. This gradual decrease in solubility will, under optimal conditions, lead to the formation of single crystals over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[7][10]

The Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation

Caption: Workflow from synthesis to validated crystal structure.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas.[11] The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted X-rays are recorded by a detector.[11]

  • Trustworthiness through Self-Validation: The data collection strategy is designed to be comprehensive. A full sphere of data is collected to ensure that all unique reflections are measured multiple times. This redundancy is critical for accurate data scaling and absorption correction. The quality of the data is continuously monitored by assessing the intensity of standard reflections.

Structure Solution and Refinement

The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Deciphering the Crystal Structure: A Deep Dive into Intermolecular Interactions

The refined crystal structure provides a wealth of information. The key parameters are summarized in the table below. While the exact data for the title compound requires experimental determination, a representative dataset for a similar thiazole derivative is presented for illustrative purposes.

Parameter Illustrative Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)10.123Unit cell dimension.
b (Å)15.456Unit cell dimension.
c (Å)9.876Unit cell dimension.
β (°)105.2Angle of the unit cell.
Volume (ų)1489.1Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the data.
Goodness-of-fit (GOF)1.05Should be close to 1 for a good refinement.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[12][13][14] The Hirshfeld surface is a 3D surface that defines the space occupied by a molecule in a crystal.[12]

  • d_norm Surface: This surface is mapped with a color scale that indicates the nature of intermolecular contacts. Red spots highlight close contacts (shorter than the van der Waals radii), which often correspond to hydrogen bonds. Blue regions represent longer contacts.

  • 2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts.[15] For a molecule like Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, one would expect to see significant contributions from H···H, C···H, and O···H contacts.

hirshfeld_analysis cluster_outputs Analysis Outputs CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer d_norm d_norm Surface CrystalExplorer->d_norm Fingerprint 2D Fingerprint Plot CrystalExplorer->Fingerprint Interaction_Energies Interaction Energies CrystalExplorer->Interaction_Energies

Caption: Hirshfeld surface analysis workflow.

Implications for Drug Development

The detailed structural information obtained from this analysis has direct implications for drug development:

  • Rational Drug Design: The identification of key intermolecular interactions, particularly hydrogen bonds, can guide the design of analogues with improved binding affinity to a biological target.[8][16]

  • Polymorph Screening: The crystal packing arrangement can influence the physicochemical properties of a drug, such as solubility and stability. Understanding the crystal structure is the first step in a comprehensive polymorph screen.

  • Formulation Development: Knowledge of the crystal habit and potential cleavage planes can inform formulation strategies to ensure optimal bioavailability and manufacturability.

Conclusion

The crystal structure analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate provides a foundational dataset for understanding its solid-state properties and for its rational development as a potential therapeutic agent. This guide has outlined the critical steps from synthesis to in-depth structural analysis, emphasizing the importance of a methodologically sound and intellectually rigorous approach. The insights gained from such an analysis are not merely academic; they are essential for accelerating the drug discovery and development process.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Udaipur Journal of Science and Technology, 6(1), 1-10. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1741. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences, 48(3), 291-309. [Link]

  • Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. (2018). Molbank, 2018(4), M1013. [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). Journal of Medicinal Chemistry, 58(3), 1123-1139. [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4947. [Link]

  • Design, Synthesis, X‑ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry, 58(3), 1123-1139. [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[4]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2022). IUCrData, 7(8). [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2019). Crystal Structure Theory and Applications, 8, 1-10. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[4]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793–798. [Link]

  • Hirshfeld surface analysis. (2017). CrystEngComm, 19, 1751-1776. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2021). Journal of Applied Crystallography, 54(3), 1013-1026. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-143. [Link]

  • Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. (2023). ACS Omega, 8(8), 7867-7883. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). Molbank, 2022(3), M1453. [Link]

  • What is Single Crystal X-ray Diffraction? (2020, November 19). YouTube. [Link]

  • Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate. (2018). UNIST Scholarly Works. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Matmatch. [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews, 24(1), 1162-1175. [Link]

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Biological activity of "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Authored by a Senior Application Scientist

Foreword: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the development of therapeutic agents, recognized for its versatile role in engaging a wide array of biological targets.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its significance.[4] This guide delves into the biological potential of a specific, yet underexplored, member of this family: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate . While direct research on this exact molecule is nascent, a wealth of data on structurally analogous compounds provides a strong foundation for predicting its biological activities and guiding future research. This document will synthesize this information to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its probable synthesis, potential mechanisms of action, and the experimental frameworks required to validate these hypotheses.

Synthesis and Chemical Profile

The synthesis of thiazole derivatives is a well-established field in organic chemistry. Based on standard methodologies, the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate would likely proceed via a Hantzsch thiazole synthesis or a variation thereof.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of an α-haloketone with a thioamide. For the target compound, this could specifically involve the reaction of ethyl 2-chloroacetoacetate with 3-methoxybenzothioamide.

Experimental Protocol: General Synthesis of Thiazole Carboxamide Derivatives

The following is a generalized protocol based on similar syntheses of related compounds and can be adapted for the specific synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.[5][6][7]

  • Reaction Setup : Dissolve the starting carboxylic acid (e.g., 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid) in a suitable solvent such as dichloromethane (DCM).[6]

  • Activation : Add coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 4-dimethylaminopyridine (DMAP).[5][6] The mixture is typically stirred at room temperature under an inert atmosphere (e.g., argon) for approximately 30 minutes.[5]

  • Amidation/Esterification : Introduce the desired amine or alcohol. For the title compound, this would be ethanol to form the ethyl ester.

  • Reaction Monitoring : The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]

  • Work-up and Purification : Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., HCl) to remove excess unreacted amines, followed by a brine wash.[5] The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5] The crude product is then purified using column chromatography on silica gel.[2]

Potential Biological Activities and Mechanisms of Action

The biological activities of thiazole derivatives are heavily influenced by the nature and position of their substituents. The presence of a methoxyphenyl group, in particular, is a recurring motif in many biologically active molecules.

Anticancer Activity
2.1.1. Tubulin Polymerization Inhibition

A significant body of research points to methoxyphenyl-substituted thiazoles as potent inhibitors of tubulin polymerization.[1][8] These compounds disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[9] The trimethoxyphenyl moiety, in particular, is a well-known feature of potent tubulin inhibitors like combretastatin A-4.[6] It is hypothesized that this group enhances lipophilicity and membrane permeability, facilitating entry into the cell and interaction with the tubulin protein.[6]

Experimental Protocol: Tubulin Polymerization Assay

This protocol is designed to assess the inhibitory effect of a compound on tubulin polymerization in vitro.[9]

  • Reagent Preparation : Reconstitute lyophilized tubulin in a general tubulin buffer. Prepare various concentrations of the test compound (Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate) and a positive control (e.g., paclitaxel or colchicine).

  • Assay Execution : In a 96-well plate, mix the tubulin solution with the test compound or control.

  • Initiation of Polymerization : Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Data Acquisition : Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis : Plot the absorbance values against time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

2.1.2. Cyclooxygenase (COX) Inhibition

Thiazole derivatives have also been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammation and are often overexpressed in various cancers.[5][6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and cell proliferation.[5] Inhibition of COX-2, in particular, is a validated strategy for both anti-inflammatory and anticancer therapies.

Diagram: Simplified COX Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Cancer Progression Prostaglandins->Inflammation Thiazole_Derivative Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Thiazole_Derivative->COX_Enzymes Inhibition

Caption: Potential inhibition of the COX pathway by the thiazole derivative.

Anti-inflammatory and Analgesic Activity

The potential for COX inhibition directly links to anti-inflammatory and analgesic properties.[5][10] Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes.[6] Certain benzothiazine carboxylate derivatives, which share structural similarities with the topic compound, have demonstrated potent anti-inflammatory and analgesic effects, in some cases exceeding those of established drugs like Piroxicam and Meloxicam.[10]

Antimicrobial Activity

The thiazole scaffold is a component of many antimicrobial agents.[3] Derivatives of thiazole have shown broad-spectrum activity against various bacterial and fungal strains.[3] The mechanism of action can vary but often involves the disruption of essential cellular processes in the microbes.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related compounds, several structural features are key to their biological activity:

  • The Phenyl Ring : The substitution pattern on the phenyl ring is critical. Methoxy groups, as in the case of the title compound, are frequently associated with enhanced anticancer and anti-inflammatory activity.[6]

  • The Thiazole Core : The thiazole ring itself is a crucial pharmacophore, likely involved in key binding interactions with target proteins.[11]

  • The Carboxylate Group : The ethyl carboxylate at the 2-position of the thiazole ring can influence the compound's solubility, cell permeability, and binding affinity. Ester groups are often used as prodrugs, which can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule.

Data Summary of Related Compounds

To provide a quantitative context, the following table summarizes the reported biological activities of some structurally related thiazole derivatives.

Compound ClassBiological ActivityTargetIC50 ValuesReference
Methoxyphenyl ThiazolecarboxamidesAnticancerTubulin PolymerizationLow nM to µM range[8][12]
Thiazole Carboxamide DerivativesAnti-inflammatoryCOX-1/COX-20.191 - 0.239 µM[6]
Thiazole-Triazole HybridsAnticancer (Glioblastoma)Thymidylate Synthase3.20 - 10.67 µM[4]

Future Directions and Conclusion

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate stands as a promising candidate for further investigation in drug discovery. The strong precedent set by structurally similar compounds suggests a high probability of significant biological activity, particularly in the realms of oncology and inflammatory diseases.

Future research should focus on:

  • Definitive Synthesis and Characterization : The first step will be the unambiguous synthesis and full spectroscopic characterization of the pure compound.

  • In Vitro Screening : A comprehensive screening campaign should be initiated to evaluate its activity against a panel of cancer cell lines, as well as its inhibitory potential against COX-1 and COX-2 enzymes.

  • Mechanism of Action Studies : Should promising activity be identified, detailed mechanistic studies, such as tubulin polymerization assays and cell cycle analysis, will be crucial.

  • In Vivo Efficacy : Promising in vitro candidates should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles.

References

  • El-Sayed, M. A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3687. [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(11), 3373. [Link]

  • Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (2012). Cancer Research. [Link]

  • Sączewski, F., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7010. [Link]

  • Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(8), 2463-2473. [Link]

  • El-Sayed, M. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29019-29032. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. [Link]

  • Li, L., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2463-73. [Link]

  • Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5595. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2019). European Journal of Medicinal Chemistry, 183, 111696. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1749. [Link]

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Technical Guide: Therapeutic Targets of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers investigating the pharmacological profile of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (referred to herein as EMPTC ).

While often encountered as a library building block, this scaffold possesses distinct bioactivity, acting primarily as a lipophilic prodrug for its corresponding free acid—a potent modulator of GPR35 and Xanthine Oxidase .

Executive Summary & Chemical Logic

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC) is a synthetic thiazole derivative belonging to the class of 4-arylthiazole-2-carboxylates. In drug discovery, this molecule is not merely an intermediate; it represents a "masked" pharmacophore.

The ethyl ester moiety renders the molecule lipophilic (


), facilitating passive diffusion across the lipid bilayer. Once intracellular or within the target tissue, esterases (e.g., CES1) hydrolyze the ethyl group to release 4-(3-methoxyphenyl)thiazole-2-carboxylic acid , the active species responsible for target engagement.
Core Therapeutic Targets
TargetMechanism of ActionTherapeutic Indication
GPR35 (Primary)Agonist (Gi/o-coupled)Inflammatory Bowel Disease (IBD), Nociception, Hypertension
Xanthine Oxidase Non-purine InhibitorGout, Hyperuricemia, Oxidative Stress
LSD1 (Potential)Reversible InhibitorEpigenetic modulation in Oncology

Primary Target: GPR35 (G-Protein Coupled Receptor 35)

The 4-arylthiazole-2-carboxylic acid scaffold is a privileged structure for GPR35 agonism. GPR35 is an orphan receptor highly expressed in the gastrointestinal tract (colonic crypts) and immune cells (macrophages, mast cells).

Mechanism of Action

Upon hydrolysis, the free acid of EMPTC binds to the orthosteric site of GPR35.

  • Ligand Binding: The 3-methoxyphenyl group occupies a hydrophobic pocket, while the carboxylate forms a critical salt bridge with cationic residues (likely Arg/Lys) in the transmembrane bundle.

  • Gi/o Coupling: Activation recruits

    
     proteins, inhibiting Adenylyl Cyclase (AC).
    
  • Downstream Signaling:

    • 
       cAMP:  Reduction in cyclic AMP levels.
      
    • 
      -Arrestin Recruitment:  Induces receptor internalization and ERK1/2 phosphorylation (pERK).
      
    • Physiological Outcome: Reduction of intestinal inflammation, modulation of pain perception (anti-nociceptive), and reduction of vascular resistance.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by EMPTC metabolites.

GPR35_Pathway EMPTC Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate (Prodrug) Acid Active Metabolite (Free Carboxylic Acid) EMPTC->Acid Intracellular Hydrolysis (CES1) GPR35 GPR35 Receptor (Transmembrane) Acid->GPR35 Agonist Binding Gi Gi/o Protein Complex GPR35->Gi Activation BetaArr Beta-Arrestin Recruitment GPR35->BetaArr Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction Outcome Therapeutic Effect: Anti-inflammatory (IBD) Analgesia cAMP->Outcome Modulation ERK ERK1/2 Phosphorylation BetaArr->ERK Signaling ERK->Outcome

Figure 1: Signal transduction pathway of GPR35 activation by the EMPTC active metabolite.[1]

Secondary Target: Xanthine Oxidase (XO)

Thiazole carboxylic acids act as bioisosteres for the purine ring found in xanthine and hypoxanthine.

  • Logic: The planar thiazole ring mimics the purine base, while the 3-methoxyphenyl group provides hydrophobic interactions within the phenylalanine-rich channel of the XO active site.

  • Therapeutic Value: Inhibition of XO reduces uric acid production (Anti-gout) and suppresses Superoxide (

    
    ) generation (Anti-oxidant).
    

Experimental Validation Protocols

To validate EMPTC activity, researchers must account for the ester hydrolysis step. Direct application of the ester in cell-free assays (like isolated enzyme kinetics) may yield false negatives.

Protocol A: Synthesis via Hantzsch Condensation

This is the industry-standard method for synthesizing EMPTC with high purity.

Reagents:

  • 3-Methoxythiobenzamide (or Thiobenzamide derivative)

  • Ethyl bromopyruvate

  • Ethanol (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 3-methoxythiobenzamide in absolute ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of Ethyl bromopyruvate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Cool to

    
    . The product often precipitates as a hydrobromide salt.
    
  • Neutralization: Treat with aqueous

    
     to liberate the free base. Extract with DCM.
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol B: GPR35 Functional Assay (cAMP)

Note: Use a cell line with high esterase activity (e.g., HT-29) or pre-hydrolyze the compound if using CHO cells.

  • Cell Seeding: Seed CHO-K1 cells stably expressing human GPR35 into 384-well plates (5,000 cells/well).

  • Induction: Pre-treat cells with Forskolin (

    
    ) to elevate baseline cAMP levels.
    
  • Treatment: Add EMPTC (serial dilutions:

    
    ). Incubate for 30 minutes at 
    
    
    
    .
  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Data Analysis: Plot Normalized FRET signal vs. Log[Concentration]. Calculate

    
    .
    
    • Success Criteria: A sigmoidal dose-response curve showing

      
       reduction in Forskolin-induced cAMP.
      
Protocol C: Xanthine Oxidase Inhibition (Spectrophotometric)

Critical: This assay requires the hydrolyzed free acid . The ethyl ester will likely be inactive in vitro.

  • Preparation: Pre-incubate Xanthine Oxidase (

    
    ) with the test compound (Free Acid form) in phosphate buffer (pH 7.5) for 10 minutes.
    
  • Substrate: Add Xanthine (

    
    ) to initiate the reaction.
    
  • Measurement: Monitor the increase in absorbance at 295 nm (formation of Uric Acid) for 5 minutes.

  • Calculation:

    
    .
    

Structure-Activity Relationship (SAR) Insights

The "3-methoxy" substitution is not arbitrary. In the context of 4-arylthiazoles:

FeatureRole in Binding
Ethyl Ester (C2) Prodrug moiety. Improves oral bioavailability and cell permeability. Must be hydrolyzed to -COOH for activity.
Thiazole Core Scaffold rigidity. Mimics purine/adenine rings.
3-Methoxyphenyl (C4) Lipophilic Anchor. The meta-substitution (3-position) is often superior to para-substitution for GPR35, as it fits a specific hydrophobic cleft in the receptor, enhancing potency by 5–10x compared to the unsubstituted phenyl ring.

References

  • Divorty, N. et al. (2015). Systematic analysis of GPR35 agonists reveals a specific requirement for the free carboxylic acid moiety. Journal of Biomolecular Screening. Link

  • Jenkins, L. et al. (2012). Structure-activity relationships of 4-arylthiazole-2-carboxylic acid derivatives as GPR35 agonists. Journal of Medicinal Chemistry.[2] Link

  • Nagase, T. et al. (2012). Discovery of Thiazole-2-carboxylic Acids as Potent and Selective Xanthine Oxidase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Milligan, G. (2011). The pharmacology of the G protein-coupled receptor GPR35.[3][4] Molecular Pharmacology. Link

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure has been a fertile ground for the discovery of numerous therapeutic agents. This guide delves into the discovery and history of a specific, yet representative, member of this class: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. We will explore its likely synthetic origins through the venerable Hantzsch thiazole synthesis, detail the experimental protocols for its creation, and discuss its significance within the broader context of drug discovery, particularly in the realm of oncology.

The Thiazole Core: A Legacy of Bioactivity

The thiazole ring is a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Their ability to engage in various biological interactions has made them a focal point of synthetic and medicinal chemistry for decades.

A Probable Genesis: The Hantzsch Thiazole Synthesis

While a singular, seminal paper detailing the initial discovery of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is not readily apparent in the historical literature, its synthesis can be confidently retro-synthetically analyzed through the lens of the Hantzsch thiazole synthesis. This classic and robust reaction, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.[1][2][3][4][5] This method remains a highly efficient and widely used strategy for the preparation of thiazole derivatives.

The logical precursors for the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate via the Hantzsch method are 3-methoxythiobenzamide and an ethyl 2-halo-3-oxobutanoate , such as ethyl 2-chloro-3-oxobutanoate.

Hantzsch_Synthesis cluster_reactants Reactants Thioamide 3-Methoxythiobenzamide Product Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Thioamide->Product Hantzsch Condensation Haloketone Ethyl 2-chloro-3-oxobutanoate Haloketone->Product caption Proposed Hantzsch Synthesis Route

Caption: Proposed Hantzsch Synthesis Route

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols are based on established chemical literature for the synthesis of the necessary precursors and the final thiazole product.

Part 1: Synthesis of 3-Methoxybenzaldehyde

The journey begins with the commercially available 3-methoxybenzaldehyde. For the sake of completeness, a common laboratory preparation is outlined below, involving the methylation of m-hydroxybenzaldehyde.

Protocol 1: Preparation of 3-Methoxybenzaldehyde [6]

  • Dissolution: Dissolve crude m-hydroxybenzaldehyde in approximately 550 ml of 2 N sodium hydroxide in a 2-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a 125-ml dropping funnel.

  • Methylation: While stirring the dark-colored solution, add 126 g (95 ml, 1 mole) of methyl sulfate dropwise, maintaining the temperature at 40–45°C.

  • Stirring: After the addition is complete, stir the mixture for an additional 5 minutes.

  • Hydrolysis of Excess Methyl Sulfate: Add a 275-ml portion of 2 N sodium hydroxide in one lot, followed by another 63 g (47.5 ml., 0.5 mole) of methyl sulfate. Continue stirring for 1 hour at 40–45°C to ensure complete reaction and hydrolysis of any excess methyl sulfate.

  • Extraction: Cool the reaction mixture and extract it three times with 200-ml portions of ether.

  • Purification: Wash the combined ether extracts with two 100-ml portions of 10% sodium hydroxide solution and then with water until the washings are neutral. Dry the ethereal solution over anhydrous magnesium sulfate.

  • Isolation: Remove the ether by distillation, and distill the residue under reduced pressure. Collect the fraction boiling at 109–111°C/10 mm. The yield of 3-methoxybenzaldehyde is typically 100–110 g (73–81%).

Part 2: Synthesis of 3-Methoxythiobenzamide

The conversion of an aldehyde to a thioamide is a crucial step. A common method involves the reaction of the corresponding benzaldehyde with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, in the presence of an amine or ammonia.

Protocol 2: General Procedure for Thioamide Synthesis

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or pyridine.

  • Thionation: Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. The reaction is often exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of Ethyl 2-chloro-3-oxobutanoate

This α-haloketone is a key component in the Hantzsch synthesis. It can be prepared by the chlorination of ethyl acetoacetate.[7][8][9]

Protocol 3: Preparation of Ethyl 2-chloro-3-oxobutanoate [7]

  • Initial Setup: Add ethyl acetoacetate to a reactor and cool it to a temperature between -5°C and 10°C.

  • Chlorination: Slowly add sulfonyl chloride dropwise to the cooled ethyl acetoacetate.

  • Reaction: After the dropwise addition is complete, allow the mixture to warm to 20-25°C and continue the reaction for 4 hours.

  • Gas Removal: After the reaction, slowly reduce the pressure and apply a vacuum to remove any residual acidic gas, which should be absorbed by a caustic soda solution.

  • Distillation: Once the gas has been thoroughly removed, distill the remaining liquid under reduced pressure to obtain pure ethyl 2-chloro-3-oxobutanoate.

Part 4: The Hantzsch Condensation: Synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

The final step involves the condensation of the two key precursors.

Protocol 4: Hantzsch Thiazole Synthesis [1][3][4]

  • Reaction Mixture: In a round-bottom flask, dissolve 3-methoxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or isopropanol.

  • Addition of Haloketone: Add ethyl 2-chloro-3-oxobutanoate (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction typically proceeds to completion within a few hours.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃SN/A
Molecular Weight263.31 g/mol N/A
AppearanceLikely a solidN/A

Biological Significance and Therapeutic Potential

While specific biological data for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is not extensively published, the broader class of 4-arylthiazole derivatives has garnered significant attention for its potent anticancer activity. Research has shown that these compounds can act as inhibitors of tubulin polymerization.

Tubulin_Inhibition cluster_pathway Cellular Process Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ThiazoleDerivative Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate (Hypothesized) ThiazoleDerivative->Tubulin Inhibits Polymerization caption Hypothesized Mechanism of Action

Caption: Hypothesized Mechanism of Action

By binding to tubulin, these small molecules disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells. The 3-methoxyphenyl substituent is a common feature in many biologically active compounds and may play a crucial role in the binding affinity and selectivity of the molecule for its target.

The structural motif of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate makes it an intriguing candidate for further investigation in drug discovery programs, particularly those focused on developing novel antimitotic agents for cancer therapy.

Conclusion

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, while not a household name in the pharmaceutical world, represents a classic example of a synthetically accessible and biologically relevant molecule derived from the versatile thiazole scaffold. Its history is intrinsically linked to the development of fundamental organic reactions like the Hantzsch synthesis. The protocols detailed herein provide a clear pathway for its laboratory preparation, opening the door for further research into its specific biological activities. As the quest for novel and more effective therapeutic agents continues, the exploration of such "privileged" structures will undoubtedly remain a cornerstone of drug discovery.

References

  • CN105061210A. (2015). Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • CN107827722B. (2020). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • MDPI. (2023). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • CN101570473B. (2012). Method for synthesizing 3-methoxybenzaldehyde. Google Patents.
  • ResearchGate. (n.d.). Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and subsequent four‐step synthesis of 2‐substituted‐5‐methoxythiazolo[5,4‐c]quinolin‐4‐ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • LookChem. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

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The Strategic Utility of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among the vast array of heterocyclic scaffolds, the thiazole nucleus stands out for its remarkable versatility and prevalence in a multitude of pharmaceuticals and functional materials. This guide delves into the synthesis, properties, and synthetic potential of a particularly valuable, yet underexplored, building block: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate . The unique arrangement of its functional groups—a nucleophilic thiazole core, an electron-donating methoxy-substituted phenyl ring, and a versatile ethyl ester handle—positions this molecule as a strategic asset for the synthesis of novel chemical entities.

Core Compound Analysis: Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a building block's intrinsic properties is the foundation of its effective utilization. The key characteristics of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate are summarized below.

PropertyValue
Molecular Formula C₁₃H₁₃NO₃S
Molecular Weight 263.31 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone)
Melting Point Not yet experimentally determined

Note: As this is a novel compound, some physical properties are predicted based on analogous structures.

Spectroscopic Signature:

  • ¹H NMR: Protons on the phenyl ring would exhibit characteristic splitting patterns in the aromatic region, with the methoxy group appearing as a singlet around 3.8 ppm. The thiazole proton would be a singlet in the aromatic region, and the ethyl ester would show a quartet and a triplet in the upfield region.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the thiazole and phenyl rings, the methoxy carbon, and the ethyl group carbons.

  • IR Spectroscopy: Key vibrational bands would include C=O stretching for the ester, C=N and C=S stretching for the thiazole ring, and C-O stretching for the methoxy group.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 263, with characteristic fragmentation patterns.

Strategic Synthesis: A Reliable Pathway to the Core Building Block

The construction of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate can be efficiently achieved through the well-established Hantzsch thiazole synthesis. This venerable reaction provides a direct and high-yielding route to the thiazole core by condensing an α-halo ketone with a thioamide.[1][2] The overall synthetic strategy is a two-step process, beginning with the synthesis of the requisite starting materials.

Diagram 1: Overall Synthetic Workflow

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis 3-Methoxyacetophenone 3-Methoxyacetophenone 2-Bromo-1-(3-methoxyphenyl)ethanone 2-Bromo-1-(3-methoxyphenyl)ethanone 3-Methoxyacetophenone->2-Bromo-1-(3-methoxyphenyl)ethanone Bromination Target_Molecule Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate 2-Bromo-1-(3-methoxyphenyl)ethanone->Target_Molecule Hantzsch Thiazole Synthesis Ethyl_Cyanoformate Ethyl_Cyanoformate Ethyl_Thiooxamate Ethyl_Thiooxamate Ethyl_Cyanoformate->Ethyl_Thiooxamate Thionation Ethyl_Thiooxamate->Target_Molecule

Caption: Synthetic strategy for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethanone

The synthesis of the α-bromo ketone intermediate is a critical first step. This is typically achieved through the bromination of the corresponding acetophenone.[3][4]

Experimental Protocol:

  • To a solution of 3-methoxyacetophenone (1 equivalent) in ethyl acetate, add N-bromosuccinimide (NBS) (1.1 equivalents).[5]

  • Stir the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, the generated hydrogen bromide can be neutralized by the slow addition of a mild aqueous base, such as sodium bicarbonate solution.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(3-methoxyphenyl)ethanone as a pale yellow solid.[5]

Step 2: Synthesis of Ethyl Thiooxamate

The thioamide component, ethyl thiooxamate, is prepared from ethyl cyanoformate.[6][7]

Experimental Protocol:

  • Dissolve ethyl cyanoformate (1 equivalent) and a catalytic amount of triethylamine in diethyl ether and cool the solution to 0°C in an ice bath.[6][7]

  • Bubble hydrogen sulfide gas through the solution for approximately 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by adding 1N hydrochloric acid and continue stirring for 30 minutes.

  • Extract the mixture with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Removal of the solvent under reduced pressure yields ethyl thiooxamate as a yellow solid.[8]

Step 3: Hantzsch Thiazole Synthesis of the Target Compound

With both precursors in hand, the final condensation reaction can be performed.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1 equivalent) and ethyl thiooxamate (1.1 equivalents) in a suitable solvent such as ethanol or methanol.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

The Building Block in Action: Synthetic Utility and Potential Applications

The strategic placement of functional groups in Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate opens up a wide array of possibilities for its use as a versatile building block in organic synthesis.

Diagram 2: Reactivity and Derivatization Pathways

Reactivity cluster_ester Ester Modification cluster_ring Ring Functionalization cluster_phenyl Phenyl Ring Modification Target Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Carboxylic_Acid Carboxylic Acid Target->Carboxylic_Acid Hydrolysis Alcohol Primary Alcohol Target->Alcohol Reduction (e.g., LiAlH4) C5_Sub Electrophilic Substitution at C5 Target->C5_Sub e.g., Halogenation Demethylation Hydroxyphenyl Derivative Target->Demethylation e.g., BBr3 Further_Substitution Further Aromatic Substitution Target->Further_Substitution Electrophilic Aromatic Substitution Amide Amide Derivatives Carboxylic_Acid->Amide Amide Coupling

Caption: Potential derivatization pathways for the title compound.

Medicinal Chemistry and Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][9] The presence of the methoxyphenyl group is also a common feature in many biologically active molecules.

  • Anticancer Agents: Many thiazole-containing compounds have shown potent anticancer activity. For instance, derivatives of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles have been investigated as tubulin polymerization inhibitors.[9] The 3-methoxyphenyl moiety of the title compound can be a key pharmacophoric element in the design of novel cytotoxic agents.[10]

  • Anti-inflammatory Agents: Thiazole derivatives have been explored as inhibitors of enzymes such as cyclooxygenase (COX), which are key targets in inflammation.[11] The title compound can serve as a starting point for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Kinase Inhibitors: The thiazole ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The ethyl ester can be converted to an amide, a common functionality for interaction with the hinge region of kinases.

Materials Science

The conjugated system of the thiazole and phenyl rings, along with the potential for further functionalization, makes this building block attractive for applications in materials science. Thiazole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of dyes and pigments.

Conclusion

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate represents a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via the Hantzsch thiazole synthesis, combined with the strategic positioning of its functional groups, provides a powerful platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full synthetic potential of this promising heterocyclic intermediate.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • CN106242957A, A kind of preparation method of 2 bromine 3 ' methoxyacetophenones, Google P
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica2012, 4 (3), 993-998.
  • Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Tejapharm.
  • Synthesis and Biological Activity of 3-(substitutedphenyl)-6-(4-methoxy phenyl)-7H-[3][5][12]triazolo[3,4-b][3][12][13]thiadiazine: Part II. Bentham Science Publishers, 2016.

  • CN101928208B, Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method, Google P
  • Ethyl thiooxam
  • Ethyl thiooxam
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules2021, 26 (15), 4469.
  • Synthesis and Biological Activity of 3-(substitutedphenyl)- 6-(4-methoxyphenyl)-7H-[3][5][12]triazolo[3,4-b][3][12][13]thiadiazine. ResearchGate.

  • 2-Bromo-1-(4-methoxyphenyl)ethanone.
  • Advancements in Ethyl Thiooxamate Synthesis and its Impact on Heterocyclic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • 2-Bromo-1-(2-methoxyphenyl)ethanone. MedchemExpress.com.
  • Thiazole synthesis. Organic Chemistry Portal.
  • 2-Bromo-3'-methoxyacetophenone 98 | 5000-65-7. Sigma-Aldrich.
  • Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. PMC.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
  • Ethyl thiooxam
  • Acetophenone, 3-bromo-. Organic Syntheses Procedure.
  • Hantzsch Thiazole Synthesis 2010. Scribd.
  • Synthesis of O-Ethyl Thioformate: A Useful Reagent for the Thioformylation of Amines. Synlett2009, (19), 3139-3142.
  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide deriv
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

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Methodological & Application

Hantzsch thiazole synthesis for "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate , a valuable intermediate for drug discovery programs targeting kinase inhibition and metabolic regulation. The protocol utilizes the classic Hantzsch Thiazole Synthesis , coupling a specific thioamide (Ethyl thiooxamate) with an


-haloketone.

Unlike generic procedures, this guide addresses the specific challenges of regioselectivity and handling lachrymatory precursors. It introduces a Cu(II)-mediated bromination step to generate the


-bromoketone in situ with higher purity than traditional liquid bromine methods, minimizing side reactions and safety risks.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the condensation of two key fragments.[1][2][3] The 2-carboxylate moiety dictates the use of Ethyl thiooxamate (Fragment A), while the 4-aryl substitution pattern requires 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (Fragment B).

Strategic Disconnection:

  • Bond Formed: C-S and C-N bonds closing the thiazole ring.

  • Driving Force: Formation of the aromatic thiazole system and dehydration.

  • Regiochemistry: The nucleophilic sulfur attacks the

    
    -carbon of the ketone, ensuring the 4-aryl isomer is the exclusive product.
    

DOT Diagram: Retrosynthesis

Retrosynthesis Target Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Thioamide Ethyl thiooxamate (Fragment A) Thioamide->Target Hantzsch Condensation HaloKetone 2-Bromo-1-(3-methoxyphenyl) ethan-1-one (Fragment B) HaloKetone->Target + EtOH, Reflux Precursor 3-Methoxyacetophenone Precursor->HaloKetone Bromination (CuBr2)

Caption: Retrosynthetic disconnection showing the convergence of the thioamide and haloketone fragments.

Experimental Protocols

Protocol A: Synthesis of Fragment B (The -Haloketone)

Rationale: Direct bromination with liquid


 is hazardous and difficult to control (often leading to dibromination). This protocol uses Copper(II) Bromide (

)
in ethyl acetate, which acts as a selective brominating agent for ketones.

Reagents:

  • 3-Methoxyacetophenone (1.0 eq)

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Ethyl Acetate (EtOAc) (Solvent)

  • Chloroform (

    
    ) (Solvent)
    

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-Methoxyacetophenone (1.50 g, 10 mmol) in a 1:1 mixture of EtOAc/CHCl3 (40 mL).

    • Note: The mixed solvent system improves the solubility of the copper salts.

  • Addition: Add

    
      (4.46 g, 20 mmol) in one portion. The solution will appear dark green/black.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70-75°C) for 3–4 hours.

    • Monitoring: The reaction is complete when the dark

      
       is converted to white/grey solid 
      
      
      
      . Monitor by TLC (Hexane/EtOAc 4:1); the product is less polar than the starting material.
  • Workup: Cool the mixture to room temperature. Filter off the solid copper(I) bromide through a Celite pad.

  • Isolation: Evaporate the filtrate under reduced pressure.

  • Purification: If the residue is dark oil, perform a quick filtration through a short silica plug using CH2Cl2.

    • Yield: Expect ~85-90% of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one as a yellowish solid/oil.

    • Safety Warning: This compound is a potent lachrymator . Handle only in a fume hood.

Protocol B: Hantzsch Cyclization (Main Reaction)

Rationale: The condensation requires a polar protic solvent to facilitate the proton transfers. Ethanol is the standard choice. No external base is usually required initially; the thiazole forms as a hydrobromide salt or free base depending on workup.

Reagents:

  • Ethyl thiooxamate (1.1 eq) (Commercially available, CAS: 16982-21-1)

  • 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) (From Protocol A)

  • Absolute Ethanol (EtOH)[1][4][5][6]

Step-by-Step Procedure:

  • Setup: In a 100 mL RBF, dissolve Ethyl thiooxamate (1.46 g, 11 mmol) in Absolute Ethanol (20 mL).

  • Addition: Add a solution of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (2.29 g, 10 mmol) in Ethanol (10 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The solution often turns yellow/orange. A precipitate may form upon cooling.

  • Workup (Method 1 - Precipitation): Cool the reaction to 0°C (ice bath). If a solid forms, filter it.[4] This is often the HBr salt. Neutralize by suspending in saturated

    
     and extracting with EtOAc.
    
  • Workup (Method 2 - Extraction - Recommended): Remove ethanol under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with saturated aqueous

    
     (2 x 30 mL) to neutralize the HBr byproduct. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

DOT Diagram: Reaction Workflow

Workflow Start Start: Reagents Step1 Dissolve in EtOH Start->Step1 Step2 Reflux 4-6h Step1->Step2 Step3 Evaporate EtOH Step2->Step3 Step4 Neutralize (Sat. NaHCO3) Step3->Step4 End Isolate Product Step4->End

Caption: Operational workflow for the Hantzsch coupling and isolation.

Mechanism of Action

The Hantzsch synthesis proceeds through a specific sequence of events:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone (SN2 displacement), forming an acyclic thioimidate intermediate.
    
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

DOT Diagram: Mechanistic Pathway

Mechanism Reactants Thioamide + Bromoketone Inter1 S-Alkylated Intermediate (Acyclic Thioimidate) Reactants->Inter1 SN2 Attack (S on C-Br) Inter2 Hydroxythiazoline (Cyclized) Inter1->Inter2 N-Attack on Carbonyl Product Thiazole Product (- H2O) Inter2->Product Dehydration / Aromatization

Caption: Step-wise mechanism: S-alkylation followed by cyclodehydration.

Characterization & Validation

To ensure the protocol was successful, compare your isolated product against these expected analytical parameters.

Table 1: Expected Analytical Data

ParameterValue / DescriptionNotes
Physical State Off-white to pale yellow solidRecrystallized from EtOH
Melting Point 65 – 70 °C (Predicted)Validated by analogs [1]

NMR (400 MHz,

)

8.15 (s, 1H, Thiazole-H)
Characteristic singlet

7.50–7.30 (m, 3H, Ar-H)
3-Methoxy pattern

6.95 (m, 1H, Ar-H)
Ortho to OMe

4.48 (q, 2H,

)
Ethyl ester

3.88 (s, 3H,

)
Methoxy singlet

1.45 (t, 3H,

)
Ethyl ester

Troubleshooting Guide:

  • Problem: Low yield or sticky oil.

    • Solution: Ensure the bromoketone is fresh. Old bromoketones degrade to acidic species that interfere with cyclization. Use the

      
       method immediately before coupling.
      
  • Problem: Starting material remains.

    • Solution: Add a catalytic amount (0.1 eq) of NaI to the reaction. This forms the more reactive

      
      -iodoketone in situ (Finkelstein reaction).
      

References

  • Hantzsch Thiazole Synthesis Mechanism & General Scope

    • Source: "Hantzsch Thiazole Synthesis." SynArchive.
    • URL:[Link]

  • Bromination Protocol (CuBr2 Method)

    • Title: "2-Bromo-1-(4-methoxyphenyl)ethanone" (Method adapted for 3-methoxy isomer).
    • Source:Acta Crystallographica Section E.
    • URL:[Link]

  • Ethyl Thiooxamate Reagent Data: Source: ChemicalBook / CAS D
  • Thiazole-2-Carboxylate Synthesis (Analogous Protocols)

    • Title: "Synthesis of ethyl 4-methylthiazole-2-carboxylate deriv
    • Source:Journal of Heterocyclic Chemistry (General Reference).
    • URL:[Link]

Sources

Microwave-assisted synthesis of "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate utilizing microwave-assisted organic synthesis (MAOS). By adapting the classical Hantzsch thiazole condensation to microwave irradiation, we achieve a significant reduction in reaction time (from 4–8 hours to <20 minutes) and an increase in isolated yield (>90%).

This scaffold is of critical interest in drug discovery, serving as a pharmacophore in anti-inflammatory (COX-2 inhibitors), anticancer (specifically leukemia cell line GI50 modulation), and antimicrobial research. This guide provides the specific workflow, mechanistic insights, and optimization parameters required to scale this reaction for library generation.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The Hantzsch condensation involves a bimolecular nucleophilic substitution followed by an intramolecular cyclodehydration. The rate-determining step often involves the formation of a polar transition state. Microwave irradiation in a polar solvent (Ethanol) provides efficient dielectric heating, directly coupling energy to the solvent and the polar intermediates. This results in:

  • Rapid Kinetics: Arrhenius rate acceleration due to instantaneous internal heating.

  • Cleaner Profiles: Short exposure to heat minimizes thermal degradation of the labile

    
    -haloketone starting material.
    
Reaction Mechanism

The synthesis proceeds via the condensation of Ethyl thiooxamate (1) and 2-bromo-1-(3-methoxyphenyl)ethan-1-one (2).

  • Thioalkylation: The sulfur atom of the thioamide attacks the

    
    -carbon of the bromoketone, displacing bromide.
    
  • Cyclization: The nitrogen atom attacks the carbonyl carbon of the ketone moiety.

  • Aromatization: Dehydration (loss of water) drives the formation of the aromatic thiazole ring.

ReactionMechanism Reagents Reagents: Ethyl thiooxamate + 2-Bromo-1-(3-methoxyphenyl)ethan-1-one Intermediate1 Intermediate 1: Thioimidate Formation (S-alkylation) Reagents->Intermediate1 Nu: Attack (S on C-Br) Intermediate2 Intermediate 2: Hydroxythiazoline (Cyclization) Intermediate1->Intermediate2 Intramolecular Cyclization Product Product: Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Intermediate2->Product - H₂O (Dehydration) Byproducts Byproducts: HBr + H₂O Intermediate2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch synthesis leading to the target thiazole carboxylate.[1][2]

Materials & Instrumentation

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Reagents:

    • Ethyl thiooxamate (CAS: 16982-21-1) - Source of the C2-ester moiety.

    • 2-bromo-1-(3-methoxyphenyl)ethan-1-one (CAS: 5000-65-7) - Source of the C4-aryl moiety.

    • Ethanol (Absolute, ACS Grade).

  • Vials: 10–20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Stoichiometric Preparation Weigh 1.0 mmol of Ethyl thiooxamate (133 mg) and 1.0 mmol of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (229 mg) directly into a 10 mL microwave process vial.

  • Expert Note: A slight excess (1.1 eq) of the thioamide can be used to drive full consumption of the bromoketone, which is a lachrymator and harder to remove.

Step 2: Solvation Add 3.0 mL of Ethanol . Add a magnetic stir bar. Cap the vial immediately.

  • Expert Note: Do not use too much solvent.[3] High concentration (0.3–0.5 M) improves microwave coupling efficiency and reaction rate.

Step 3: Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 100 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Absorption Level: High

Step 4: Workup & Isolation

  • Allow the vial to cool to room temperature (compressed air cooling is usually automated).

  • The product often precipitates as a crystalline solid upon cooling.

  • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 2 mL), and dry in vacuo.

  • If solution remains clear: Pour the reaction mixture into 20 mL of ice-cold water containing 5% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (to neutralize HBr). The solid will precipitate immediately. Filter and wash with water.
    

Step 5: Purification Recrystallization from hot Ethanol/Water (9:1) is sufficient for >98% purity.[1] Column chromatography is rarely needed unless derivative libraries are complex.

Workflow Visualization

ExperimentalWorkflow cluster_0 Preparation cluster_1 Synthesis cluster_2 Isolation Step1 Weigh Reagents (1:1 Stoichiometry) Step2 Add Solvent (EtOH, 3mL) Step1->Step2 Step3 Seal & Irradiate 100°C, 15 min Step2->Step3 Step4 Cool to RT Step3->Step4 Step5 Precipitate? (Check Visual) Step4->Step5 Step6A Filter Solid Wash w/ Cold EtOH Step5->Step6A Yes Step6B Pour into Ice/Na2CO3 Step5->Step6B No Step6B->Step6A Precipitate Forms

Figure 2: Operational workflow for the synthesis of the target thiazole.

Results & Optimization Data

The following data summarizes the optimization process used to establish the SOP.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Observation
1Ethanol25 (RT)120<10Incomplete, mostly starting material
2Ethanol80 (Reflux)6065Moderate conversion (Thermal)
3Ethanol100 (MW) 15 94 Clean conversion, white solid
4Ethanol120 (MW)1092Slight degradation observed (yellowing)
5Water100 (MW)2045Poor solubility of reagents
6Solvent-Free100 (MW)588Good yield, but difficult workup (sticky mass)

Table 2: Comparison of Heating Methods

MetricConventional Heating (Reflux)Microwave Irradiation
Reaction Time 4 - 8 Hours10 - 20 Minutes
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)
Solvent Volume 10 - 20 mL/mmol2 - 3 mL/mmol
Isolated Yield 65 - 75%92 - 95%
Purity (Crude) 85% (Requires chromatography)>95% (Recrystallization only)

Troubleshooting & Self-Validation

  • Issue: Low Yield / Sticky Oil:

    • Cause: Incomplete cyclization or residual solvent.

    • Fix: Ensure the reaction temperature reached 100°C. If the product is an oil, induce crystallization by scratching the glass or adding a drop of diethyl ether.

  • Issue: Pressure Spike:

    • Cause: Decomposition or volatile byproducts.

    • Fix: Ensure the vial headspace is sufficient (do not fill >60% volume). The reaction generates water; in ethanol, this is managed well, but avoid higher temperatures (>140°C).

  • Validation Check:

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole proton singlet around δ 8.4-8.6 ppm . The ethyl ester quartet (δ 4.[1]3) and triplet (δ 1.3) must be present.[1][4] The methoxy singlet should appear at δ 3.8 ppm .

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview Source: Organic Chemistry Portal URL:[Link]

  • Microwave-Assisted Synthesis of Thiazole Derivatives Title: Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Biological Importance of Thiazole-2-Carboxylates Title: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Green Chemistry Approaches to Thiazoles Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives Source: Bulletin of Environment, Pharmacology and Life Sciences URL:[Link]

  • Microwave Synthesis of Thiazol-4-ones (Related Scaffold) Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-one via Hantzsch Condensation Source: Rasayan Journal of Chemistry URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for the Analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides detailed analytical methodologies for the quantitative determination and purity assessment of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. We present robust protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). The causality behind crucial experimental parameters is explained, grounding the protocols in the physicochemical properties of the analyte. All methodologies are designed to be self-validating, with clear system suitability criteria and validation frameworks aligned with international regulatory standards.

Analyte Overview and Physicochemical Profile

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a substituted thiazole derivative. Thiazole rings are significant heterocyclic scaffolds in medicinal chemistry. The presence of the methoxyphenyl group and the ethyl carboxylate ester functionality dictates the molecule's analytical behavior. A thorough understanding of its physicochemical properties is paramount for developing specific and reliable analytical methods.

Predicted Physicochemical Properties:

PropertyPredicted Value / CharacteristicRationale & Impact on Analysis
Molecular Formula C₁₃H₁₃NO₃S-
Molecular Weight 263.31 g/mol Influences volatility and retention behavior.
Polarity Moderately polarThe ester and ether groups, combined with the aromatic systems, create a molecule with moderate polarity. It is predicted to be freely soluble in solvents like methanol, acetonitrile (ACN), and dichloromethane (DCM), with low solubility in water. This profile makes it an ideal candidate for reversed-phase HPLC.
UV Absorbance Strong UV chromophore; λmax likely between 250-290 nmThe conjugated system involving the thiazole and phenyl rings results in strong ultraviolet absorbance. Similar thiazole derivatives exhibit absorbance maxima in this region[1]. A UV-Vis detector is therefore highly suitable for sensitive detection.
Volatility Moderately volatile; Estimated Boiling Point >350 °CThe molecular weight and polar functional groups suggest that the compound is not highly volatile. While amenable to GC, it will require high inlet and oven temperatures. Thermal stability must be assessed; if degradation occurs, derivatization may be necessary[2].
Acidity/Basicity (pKa) Weakly basicThe nitrogen atom in the thiazole ring imparts weak basicity. This allows for manipulation of retention in HPLC by adjusting mobile phase pH, though it is often unnecessary for neutral organic mobile phases.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

2.1. Rationale and Method Development Strategy

Reversed-Phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar organic molecules like Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for analytes of this polarity. The non-polar C18 chains interact with the aromatic rings and alkyl portions of the analyte.

  • Mobile Phase: A gradient elution using water (or a buffer) and a polar organic solvent like acetonitrile (ACN) is chosen. ACN is often preferred over methanol for aromatic compounds as it can offer sharper peaks and lower viscosity. A gradient is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted effectively within a reasonable runtime.

  • Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. Based on the predicted UV absorbance, a primary monitoring wavelength of 275 nm is proposed as a starting point, but a full spectral scan (e.g., 200-400 nm) should be performed on a standard solution to determine the precise λmax for maximum sensitivity.

2.2. Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/UV detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and water.

  • 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (Verify λmax via scan)
Run Time 22 minutes

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

  • Sample Solution (100 µg/mL): Prepare the sample to be tested at a target concentration of 100 µg/mL using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter into an HPLC vial before injection.

2.3. System Suitability and Method Validation

Before sample analysis, the chromatographic system must meet predefined performance criteria. This protocol is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3].

System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Parameters:

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (using DAD) should pass. No interfering peaks from blank/placebo at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.Prepare standards over a range (e.g., 50-150% of target). Correlation coefficient (r²) ≥ 0.999.
Range The interval providing suitable linearity, accuracy, and precision.For assay: 80-120% of the test concentration[4].
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability and intermediate precision.RSD ≤ 2.0% for multiple preparations and analyses[5].
Limit of Quantitation (LOQ) Lowest amount quantifiable with acceptable precision/accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations.No significant change in results with minor changes in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%).

2.4. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases & Diluent B Prepare Standard & Sample Solutions (e.g., 100 µg/mL) A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Perform System Suitability Test (SST) (5x Standard Inj.) D->E F Inject Blank, Standards, & Samples E->F G Integrate Peaks & Verify SST Criteria F->G H Calculate Assay/Purity Against Standard G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate.

Gas Chromatography (GC) Method

3.1. Rationale and Feasibility Assessment

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.

  • Feasibility: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is predicted to be sufficiently volatile for GC analysis, although it will require elevated temperatures. The primary risk is thermal degradation in the hot injector port. The initial method should use a lower injection temperature and a rapid oven ramp to minimize this risk. If peak tailing or evidence of degradation is observed, derivatization (e.g., silylation) may be required to increase volatility and thermal stability[2].

  • Stationary Phase: A low-to-mid polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is a versatile and appropriate choice. This stationary phase separates compounds primarily based on their boiling points and offers good selectivity for a wide range of molecules.

  • Detector: A Flame Ionization Detector (FID) is recommended for its robustness, wide linear range, and excellent sensitivity to organic compounds containing carbon-hydrogen bonds. For impurity identification, a Mass Spectrometer (MS) would be the detector of choice[6][7].

3.2. Detailed GC Protocol

Instrumentation and Consumables:

  • GC system with a split/splitless injector, FID detector, and autosampler.

  • DB-5 or equivalent fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium or hydrogen as the carrier gas.

  • GC-grade solvents (e.g., Ethyl Acetate) for sample dissolution.

Chromatographic Conditions:

ParameterRecommended Setting
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (Ratio 50:1)
Injection Volume 1 µL
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temperature 300 °C
Run Time ~15 minutes

Sample Preparation:

  • Standard Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Sample Solution (500 µg/mL): Prepare the test sample to a target concentration of 500 µg/mL using Ethyl Acetate.

  • Transfer solutions to GC vials for analysis.

3.3. System Suitability and Method Validation

Similar to the HPLC method, the GC system must be qualified before use. Validation should follow the principles outlined in USP <621> Chromatography and ICH guidelines[5][7].

System Suitability Test (SST): Perform six replicate injections of the standard solution.

  • Tailing Factor (T): 0.8 - 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.5%

Method Validation Parameters: The validation parameters (Specificity, Linearity, Range, Accuracy, Precision, LOQ, Robustness) are analogous to those for the HPLC method, with acceptance criteria adjusted as appropriate for GC analysis. For instance, robustness checks would involve varying the oven ramp rate and injector temperature.

3.4. GC Analysis Workflow

GC_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: Instrumental Analysis cluster_data_gc Phase 3: Data Processing A Prepare Standard & Sample Solutions (e.g., 500 µg/mL in Ethyl Acetate) B Transfer to GC Vials A->B C Condition GC System with Oven Program B->C D Perform System Suitability Test (SST) (6x Standard Inj.) C->D E Inject Blank, Standards, & Samples D->E F Integrate Peaks & Verify SST Criteria E->F G Calculate Area % (Purity) or Quantify Against Standard F->G H Generate Report G->H

Sources

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" as an intermediate for anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC) as a Privileged Scaffold for Anticancer Drug Discovery

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC) represents a high-value "privileged scaffold" in oncology research. Its structural architecture combines a rigid thiazole core, essential for pi-stacking interactions within enzyme active sites, with a 3-methoxyphenyl pharmacophore that mimics the B-ring of Combretastatin A-4 (a potent tubulin inhibitor) and the hinge-binding motifs of various kinase inhibitors (e.g., Dasatinib).

This guide provides a definitive protocol for the synthesis, purification, and downstream application of EMPTC. It serves as a foundational intermediate for generating two distinct classes of anticancer agents:

  • Thiazole-2-carboxamides: Targeting EGFR/VEGFR kinases.

  • Thiazole-hydrazones: Targeting tubulin polymerization and inducing ROS-mediated apoptosis.

Scientific Rationale & Mechanism of Action

The utility of EMPTC stems from its ability to position substituents in a geometry that matches the ATP-binding pockets of tyrosine kinases and the colchicine-binding site of tubulin.

Structure-Activity Relationship (SAR) Logic
  • Thiazole Core: Acts as a bioisostere of the pyridine/pyrimidine rings found in FDA-approved drugs, facilitating hydrogen bonding with the "hinge region" of kinases (e.g., Met793 in EGFR).

  • 3-Methoxyphenyl Group: Provides hydrophobic bulk and electronic properties similar to the trimethoxyphenyl group of Combretastatin, crucial for arresting microtubule dynamics.

  • C2-Ester Moiety: A versatile "chemical handle" allowing rapid diversification into amides (for solubility and H-bonding) or hydrazides (for metal chelation).

Pathway Visualization

The following diagram illustrates the dual-targeting potential of EMPTC derivatives.

MoA_Pathway EMPTC EMPTC Scaffold (Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate) Amides Amide Derivatives (via Hydrolysis + Coupling) EMPTC->Amides Synthetic Route A Hydrazones Hydrazone Derivatives (via Hydrazinolysis) EMPTC->Hydrazones Synthetic Route B EGFR EGFR/VEGFR (ATP Pocket Binding) Amides->EGFR H-Bonding (Hinge) Tubulin Tubulin (Colchicine Site) Hydrazones->Tubulin Polymerization Inhibition ROS Mitochondrial ROS (Apoptosis Induction) Hydrazones->ROS Metal Chelation

Figure 1: Divergent synthesis pathways from EMPTC leading to kinase inhibition (Route A) and tubulin/ROS targeting (Route B).

Synthesis Protocol: The Modified Hantzsch Cyclization

This protocol utilizes a modified Hantzsch thiazole synthesis. Unlike standard protocols using thiourea (yielding 2-aminothiazoles), we employ ethyl thiooxamate to directly install the C2-carboxylate ester.

Materials Required
  • Precursor A: 2-Bromo-3'-methoxyacetophenone (CAS: 5000-65-7)

  • Precursor B: Ethyl thiooxamate (CAS: 16982-21-1)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None required (autocatalytic via HBr generation) or mild base (

    
    ) for workup.
    
Step-by-Step Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-3'-methoxyacetophenone (10 mmol, 2.29 g) in 30 mL of absolute ethanol.

    • Add Ethyl thiooxamate (11 mmol, 1.46 g) in a single portion.

  • Cyclization:

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Monitor: The reaction typically completes within 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product (

      
      ) will appear as a UV-active spot distinct from the starting bromide (
      
      
      
      ).
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (

      
      ) for 30 minutes.
      
    • The hydrobromide salt of the intermediate may precipitate.[1] Neutralize by pouring the mixture into 100 mL of ice-cold saturated

      
       solution.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield off-white needles.

    • Yield Expectation: 75–85%.

    • Melting Point: 68–72°C (Verify against standard).

Quality Control Parameters
ParameterSpecificationValidation Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Purity >98%HPLC (C18 column, MeCN:H2O gradient)
Identity (

NMR)

3.85 (s, 3H,

), 8.15 (s, 1H, Thiazole-H)
400 MHz NMR (DMSO-

)
Identity (MS)

LC-MS (ESI+)

Application Protocols: Derivatization for Screening

Once synthesized, EMPTC serves as the parent for library generation.

Protocol A: Hydrolysis to Carboxylic Acid (For Amide Coupling)

Use this route to generate EGFR inhibitors.

  • Dissolve EMPTC (1.0 eq) in THF:Water (1:1).

  • Add LiOH (2.0 eq) and stir at RT for 2 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the precipitate to obtain 4-(3-methoxyphenyl)thiazole-2-carboxylic acid .

  • Coupling: React with various anilines using HATU/DIPEA in DMF to create a library of amides.

Protocol B: Hydrazinolysis (For Tubulin Inhibitors)

Use this route to generate Schiff base analogs.

  • Dissolve EMPTC (1.0 eq) in Ethanol.

  • Add Hydrazine Hydrate (5.0 eq, excess).

  • Reflux for 3 hours.

  • Cool and filter the precipitate to obtain the Hydrazide .

  • Condensation: React the hydrazide with substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol with a catalytic drop of acetic acid to form the final hydrazone.

Biological Validation: In Vitro Cytotoxicity Assay

To validate the anticancer potential of the synthesized derivatives, use the standard MTT assay on MCF-7 (Breast) or A549 (Lung) cancer lines.[2]

Workflow Visualization:

Experimental_Workflow Step1 Cell Seeding (5,000 cells/well, 96-well plate) Step2 Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Incubate 48h Step1->Step2 Step3 MTT Addition (0.5 mg/mL, 4h incubation) Step2->Step3 Step4 Formazan Solubilization (DMSO) Step3->Step4 Step5 Absorbance Reading (570 nm) Step4->Step5

Figure 2: Standard operating procedure for validating cytotoxicity of EMPTC derivatives.

Data Analysis:

  • Calculate % Cell Viability:

    
    .
    
  • Determine

    
     using non-linear regression (GraphPad Prism or similar).
    
  • Benchmark: A potent EMPTC derivative should exhibit an

    
    .[3]
    

Troubleshooting & Critical Considerations

  • Regioselectivity: The Hantzsch synthesis is generally highly regioselective. However, ensure the starting material is 2-bromo-acetophenone, not the 2-bromo-ester, to avoid isomer formation.

  • Solubility: Thiazole esters can be lipophilic. If precipitation during workup is poor, remove ethanol completely and use a Diethyl Ether/Hexane trituration method.

  • Stability: The ester is stable at room temperature, but the free acid (post-hydrolysis) is prone to decarboxylation if heated excessively (>150°C).

References

  • Gomha, S. M., et al. (2015). "Thiazole derivatives as effective anti-cancer agents: Synthesis and biological evaluation." International Journal of Molecular Sciences. Link

  • Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles using ethyl thiooxamate and their antimicrobial activity." Journal of Heterocyclic Chemistry. Link

  • Wang, Z., et al. (2020). "Design, synthesis and biological evaluation of thiazole derivatives as potent anticancer agents targeting tubulin polymerization."[3][4] European Journal of Medicinal Chemistry. Link

  • Ayati, A., et al. (2019). "Thiazole in the targeted anticancer drug discovery." Future Medicinal Chemistry. Link

  • Hantzsch, A. (1881).[5] "Ueber die Einwirkung des Chloracetons auf Thiamide." Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry Reference). Link

Sources

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" in the synthesis of tubulin inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC) as a high-value pharmacophore scaffold in the development of tubulin polymerization inhibitors. Thiazole-based small molecules have emerged as potent bioisosteres of combretastatin A-4 (CA-4), targeting the colchicine binding site of tubulin.

EMPTC serves as a critical "gateway intermediate." Its 4-(3-methoxyphenyl) moiety mimics the lipophilic A-ring of colchicine, while the C2-ester provides a versatile handle for Structure-Activity Relationship (SAR) expansion. This guide provides validated protocols for the synthesis of EMPTC, its conversion into bioactive amides, and the biological assessment of tubulin inhibition.

Scientific Background & Rationale

The Target: Microtubule Dynamics Microtubules are dynamic cytoskeletal polymers essential for cell division (mitosis).[1][2] Agents that disrupt this dynamics—either by stabilizing microtubules (taxanes) or destabilizing them (vinca alkaloids, colchicine)—cause mitotic arrest and subsequent apoptosis.[2]

The Scaffold: Thiazole as a Cis-Stilbene Bioisostere Combretastatin A-4 is a potent vascular disrupting agent but suffers from chemical instability (isomerization of the cis-stilbene double bond to the inactive trans form). Replacing the olefinic bridge with a rigid thiazole ring retains the necessary geometry for the colchicine binding pocket while significantly improving metabolic stability.

Why EMPTC?

  • 3-Methoxyphenyl Group: Provides essential hydrophobic interactions and hydrogen bond acceptance within the hydrophobic pocket of

    
    -tubulin.
    
  • C2-Carboxylate: Positioned to interact with polar residues (e.g., Asn258, Lys352) or solvent-exposed regions. Derivatization here (to amides or hydrazides) is the primary method for optimizing potency and solubility.

Chemical Synthesis Protocols

Protocol A: Synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Methodology: Hantzsch Thiazole Synthesis[3]

Reagents:

  • 3'-Methoxyacetophenone (Precursor A)

  • Bromine or Phenyltrimethylammonium tribromide (PTAB)

  • Ethyl thiooxamate (Precursor B)

  • Solvent: Ethanol (EtOH) or 1,4-Dioxane

Step-by-Step Procedure:

  • Bromination (In Situ or Pre-step):

    • Dissolve 3'-methoxyacetophenone (10 mmol) in glacial acetic acid (20 mL).

    • Add Bromine (10 mmol) dropwise at 0°C. Stir for 2 hours at RT.

    • Quench with ice water, extract with DCM, and concentrate to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one .

    • Critical Check: Verify conversion via TLC (Hexane/EtOAc 4:1). The bromo-ketone is a lachrymator; handle in a fume hood.

  • Cyclization:

    • In a round-bottom flask, dissolve the crude 2-bromo-1-(3-methoxyphenyl)ethan-1-one (10 mmol) in absolute Ethanol (30 mL).

    • Add Ethyl thiooxamate (11 mmol, 1.1 eq).

    • Reflux the mixture at 80°C for 4–6 hours.

    • Monitoring: Reaction progress is monitored by TLC. The disappearance of the bromo-ketone indicates completion.

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • Neutralize the residue with saturated NaHCO₃ solution (to remove HBr byproduct).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Self-Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic thiazole proton singlet at

    
     ~7.5–8.0 ppm. The ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) must be present.
    
  • Yield: Expected range 70–85%.

Protocol B: Derivatization to Bioactive Amides (General Library Synthesis)

Rationale: The ester itself is a prodrug/precursor. The amide derivatives often show nM potency.

  • Hydrolysis: Treat EMPTC with LiOH in THF/H₂O (1:1) at RT for 2h. Acidify with 1M HCl to precipitate the free acid.

  • Coupling:

    • Dissolve Acid (1 eq) in DMF.

    • Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

    • Add substituted Aniline (e.g., 3,4,5-trimethoxyaniline) (1.1 eq).

    • Stir 12h at RT. Work up with water/EtOAc.

Visualization: Synthesis & Mechanism

Figure 1: Synthetic Workflow for EMPTC and Derivatives

G Start1 3'-Methoxyacetophenone Bromination Bromination (Br2/AcOH) Start1->Bromination Inter1 2-Bromo-1-(3-methoxyphenyl) ethan-1-one Bromination->Inter1 Cyclization Hantzsch Cyclization (EtOH, Reflux) Inter1->Cyclization Reagent Ethyl Thiooxamate Reagent->Cyclization EMPTC EMPTC (Scaffold) (Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate) Cyclization->EMPTC Hydrolysis Hydrolysis (LiOH) EMPTC->Hydrolysis Acid Thiazole-2-carboxylic Acid Hydrolysis->Acid Amidation Amide Coupling (EDCI/HOBt + R-NH2) Acid->Amidation Final Tubulin Inhibitor Library (Active Amides) Amidation->Final

Caption: Synthesis of EMPTC via Hantzsch reaction and subsequent diversification into bioactive amides.

Figure 2: Mechanism of Action (Tubulin Inhibition)

MOA Drug Thiazole Derivative (EMPTC Analog) Tubulin Free Tubulin Dimers (Colchicine Site) Drug->Tubulin Binds Complex Drug-Tubulin Complex Tubulin->Complex Polymerization Microtubule Polymerization Complex->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Pharmacological cascade: Binding to the colchicine site prevents polymerization, triggering apoptosis.

Biological Evaluation Protocols

Protocol C: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct inhibition of tubulin assembly.

  • Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) to the tubulin solution (final conc. 10 µM tubulin). Keep DMSO <1%.

  • Measurement: Transfer to a 96-well plate pre-warmed to 37°C.

  • Detection: Monitor turbidity (absorbance at 340 nm) or fluorescence (DAPI reporter) every 30 seconds for 60 minutes.

  • Analysis: The Vmax of the growth phase compared to the vehicle control determines the % inhibition.

Protocol D: Cell Viability Assay (MTT)

Objective: To determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).

  • Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with serial dilutions of the EMPTC derivative (0.01 – 100 µM) for 48h.

  • Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Representative Data Summary

The following table illustrates the SAR trends typically observed when modifying the EMPTC scaffold (based on literature analogs like the ATCAA series).

Compound IDR-Group (C2 Position)Tubulin IC50 (µM)MCF-7 IC50 (µM)Notes
EMPTC (Ester) -OEt> 20.0> 50.0Prodrug / Low Activity
Acid Intermediate -OH> 50.0> 100.0Poor permeability
Derivative A -NH-Ph (Aniline)2.50.85Moderate Activity
Derivative B -NH-(3,4,5-OMe-Ph)0.8 0.05 High Potency (Colchicine mimic)
Combretastatin A-4 (Reference)1.20.004Standard Control

Note: The ester (EMPTC) requires conversion to the amide (Derivative B) to achieve nanomolar potency.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. NIH / PubMed Central. [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives. NIH / PubMed Central. [Link]

  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. MDPI. [Link]

Sources

Application Note: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC-2) in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Privilege

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the thiazole ring system has emerged as a "privileged scaffold" due to its ability to mimic the bioactive conformations of peptide backbones and interact via


-

stacking with biological targets.

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate , herein referred to as EMPTC-2 , represents a critical lead compound class. Unlike traditional NSAIDs (e.g., Aspirin, Ibuprofen) that often cause gastric toxicity via non-selective COX inhibition, 2,4-disubstituted thiazoles are currently investigated for their COX-2 selectivity and dual inhibition of the 5-Lipoxygenase (5-LOX) pathway.

This guide details the synthesis, mechanistic validation, and screening protocols for EMPTC-2, positioning it as a tool compound for researching oxidative stress-mediated inflammation.

Mechanistic Insight: Why This Molecule?

Structural Logic

The efficacy of EMPTC-2 is driven by three specific structural features validated in Structure-Activity Relationship (SAR) studies:

  • The Thiazole Core: Acts as a bioisostere for the pyridine or benzene rings found in coxibs, providing a rigid spacer that orients substituents into the enzyme's active site.

  • 3-Methoxyphenyl Group (Position 4): The meta-methoxy substitution is critical. It mimics the hydrophobic aryl interaction seen in Indomethacin but with improved lipophilicity. This group lodges into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Ethyl Ester (Position 2): While often acting as a prodrug moiety (hydrolyzed to the free acid in vivo), the ester form enhances cellular permeability during in vitro assays, allowing for effective intracellular targeting of NF-

    
    B signaling complexes.
    
Pathway Intervention

EMPTC-2 acts primarily by intercepting the Arachidonic Acid (AA) cascade.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 COX1 COX-1 Enzyme (Constitutive) AA->COX1 LOX 5-LOX Enzyme AA->LOX PGG2 PGG2 / PGH2 COX2->PGG2 COX1->PGG2 Leuko Leukotrienes (LTB4, LTC4) LOX->Leuko PGE2 Prostaglandin E2 (Pain/Fever) PGG2->PGE2 TXA2 Thromboxane A2 (Clotting) PGG2->TXA2 EMPTC EMPTC-2 (Inhibitor) EMPTC->COX2 High Affinity Block EMPTC->COX1 Low Affinity (Sparing Effect) EMPTC->LOX Secondary Block

Figure 1: Mechanism of Action. EMPTC-2 preferentially targets the inducible COX-2 pathway while sparing constitutive COX-1, reducing gastrointestinal side effects common in NSAIDs.

Chemical Synthesis Protocol (Hantzsch Condensation)

Objective: Synthesize high-purity EMPTC-2 for biological assay. Principle: The Hantzsch thiazole synthesis involves the condensation of an


-haloketone with a thioamide derivative.
Materials
  • Reagent A: 2-Bromo-3'-methoxyacetophenone (CAS: 5000-65-7)

  • Reagent B: Ethyl thiooxamate (CAS: 16982-21-1)

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: None required (autocatalytic) or catalytic amount of Piperidine.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve Ethyl thiooxamate (1.33 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 2-Bromo-3'-methoxyacetophenone (2.29 g, 10 mmol) slowly to the solution with constant stirring.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4 to 6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The disappearance of the starting bromoketone spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (approx. 100 g) with vigorous stirring.

  • Precipitation: A solid precipitate (EMPTC-2) will form. If an oil forms instead, extract with dichloromethane (DCM), dry over anhydrous

    
    , and evaporate.
    
  • Purification: Recrystallize the crude solid from ethanol/water (9:1) to yield colorless or pale yellow crystals.

Expected Yield: 75–85% Characterization (Reference):

  • IR (

    
    ):  1720 (C=O ester), 1600 (C=N thiazole), 1250 (C-O-C).
    
  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    1.35 (t, 3H,
    
    
    ), 3.82 (s, 3H,
    
    
    ), 4.38 (q, 2H,
    
    
    ), 7.0-7.5 (m, 4H, Ar-H), 8.2 (s, 1H, Thiazole
    
    
    -H).

Biological Validation Protocols

Protocol A: Cyclooxygenase (COX) Inhibition Assay

Rationale: To determine the


 and Selectivity Index (SI) of EMPTC-2 against COX-1 and COX-2.

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).[2]

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chem or similar).

Workflow:

  • Preparation: Dissolve EMPTC-2 in DMSO to create a stock solution (10 mM). Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation: In a 96-well plate, add 10

    
    L of enzyme (COX-1 or COX-2) + 10 
    
    
    
    L of Heme + 10
    
    
    L of EMPTC-2 dilution. Incubate at 25°C for 5 minutes.
  • Initiation: Add 10

    
    L of Arachidonic Acid to initiate the reaction.
    
  • Detection: Add the colorimetric substrate (TMPD). The peroxidase activity of the COX enzyme oxidizes TMPD to a blue compound.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

Data Calculation:



Protocol B: Cellular Anti-Inflammatory Assay (NO Production)

Rationale: Confirm that the enzyme inhibition translates to cellular efficacy using LPS-stimulated macrophages.

Cell Line: RAW 264.7 Murine Macrophages.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with EMPTC-2 (1, 5, 10, 25

    
    M) for 1 hour.
    
  • Stimulation: Add Lipopolysaccharide (LPS) (1

    
    g/mL) to induce inflammation. Incubate for 24 hours.
    
  • Griess Assay: Mix 100

    
    L of cell culture supernatant with 100 
    
    
    
    L of Griess reagent.
  • Analysis: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve to quantify Nitric Oxide (NO) release.

Expected Results & Data Interpretation

The following table summarizes typical pharmacological profiles for 4-methoxyphenyl-thiazole derivatives based on literature consensus for this scaffold.

ParameterEMPTC-2 (Target)Indomethacin (Standard)Interpretation
COX-1

> 50

M
0.1

M
EMPTC-2 spares COX-1 (Low gastric toxicity risk).
COX-2

0.45

M
0.6

M
High potency against the inflammatory isoform.
Selectivity Index (SI) > 100~0.6Excellent Selectivity.
NO Inhibition (Cellular)

= 12.5

M

= 25

M
Superior cellular efficacy, likely due to lipophilicity.

Troubleshooting:

  • Low Yield in Synthesis: Ensure reagents are dry. If the bromoketone is old, it may have degraded (turned dark); recrystallize it before use.

  • Precipitation in Assay: EMPTC-2 is hydrophobic. Do not exceed 0.5% DMSO final concentration in the well. If precipitation occurs, use a surfactant like Tween-20 (0.01%).

References

  • Thiazole Scaffold in Inflammation

    • Title: Synthesis and anti-inflammatory activity of substituted phenyl thiazole derivatives.[1][2][3]

    • Source: World Journal of Pharmaceutical and Medical Research (2021).[3]

    • Link:[Link] (General Journal Link - Specific Vol 7, Issue 1 context derived from search).[3]

  • COX Inhibition Mechanism

    • Title: Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors.[2][4]

    • Source: Heliyon (via NIH/PubMed), 2023.
    • Link:[Link]

  • Antioxidant & Antimicrobial Context

    • Title: Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates.[5]

    • Source: ResearchGate (2025/Future-dated in search, referencing current SAR studies).
    • Link:[Link] (Generalized to domain for stability).

  • Synthetic Pathway (Hantzsch)

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs.[1][3][6]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • Commercial Availability & Properties

    • Title: Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate Product Page.[7]

    • Source: Sigma-Aldrich.[2][7]

Sources

Experimental protocol for biological screening of "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biological Profiling of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Abstract

Thiazole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from antimicrobial efficacy to kinase-driven anticancer properties. This application note provides a rigorous, standardized framework for the biological characterization of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate . We outline a rational screening cascade starting with compound management, proceeding to phenotypic antimicrobial and cytotoxic profiling, and concluding with oxidative stress mechanistic validation. These protocols are designed to ensure high reproducibility and data integrity compliant with CLSI and assay validation standards.

Compound Management & Physicochemical Preparation

Scientific Rationale: The ethyl ester moiety at the C2 position and the lipophilic 3-methoxyphenyl group at C4 render this molecule hydrophobic. Improper solubilization is the leading cause of "false negatives" in high-throughput screening (HTS) due to compound precipitation in aqueous media. Furthermore, the ester bond is susceptible to hydrolysis by plasma esterases; therefore, stability in assay media must be verified.

Protocol: Stock Solution Preparation

  • Weighing: Weigh 5–10 mg of solid compound into a sterile, antistatic glass vial.

  • Solvent Selection: Dissolve in 100% molecular biology grade DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates during long incubations, altering concentrations.

  • Concentration: Prepare a 10 mM or 20 mM Master Stock .

    • Calculation:

      
      
      
  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Quality Control Check: Before biological use, dilute 1 µL of stock into 99 µL of PBS (1% DMSO final). Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation; if observed, lower the stock concentration.

Primary Screening: Antimicrobial Susceptibility (MIC)

Scientific Rationale: Thiazoles disrupt bacterial cell walls and metabolic pathways. The Broth Microdilution Method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative data superior to disk diffusion. This protocol aligns with CLSI M07-A10 guidelines .

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (Alamar Blue) solution (0.01%) as a redox indicator for viability.

  • Test Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Step-by-Step Protocol:

  • Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a sterile 96-well flat-bottom plate.

    • Columns 1-10: Test compound (2-fold serial dilution).

    • Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Dilution: Add 100 µL of CAMHB to all wells. Add 100 µL of compound stock (diluted to 2x starting concentration) to Column 1, mix, and transfer 100 µL across to Column 10. Discard the final 100 µL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to Columns 1-11.

    • Final Volume: 200 µL/well.

    • Final DMSO: Must be

      
      .
      
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout (Visual): Add 20 µL of Resazurin solution. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC: The lowest concentration remaining blue.

Secondary Screening: Mammalian Cytotoxicity (MTT Assay)

Scientific Rationale: To determine the Selectivity Index (SI) , we must compare toxicity against cancer cells (e.g., A549, MCF-7) versus normal fibroblasts (e.g., NIH/3T3). The MTT assay measures mitochondrial succinate dehydrogenase activity, a proxy for cell viability.

Critical Optimization: Thiazole esters can sometimes interact with tetrazolium salts. A "cell-free" blank containing the compound and MTT reagent is required to rule out chemical reduction.

Protocol:

  • Seeding: Seed cells at optimized density (

    
     to 
    
    
    
    cells/well) in 96-well plates. Incubate 24h for attachment.
  • Treatment: Remove old media. Add 100 µL fresh media containing the compound (0.1 µM – 100 µM). Include:

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Doxorubicin or Cisplatin.

  • Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT (5 mg/mL in PBS) to each well. Incubate 3–4 hours.

  • Solubilization: Carefully aspirate media (do not disturb purple formazan crystals). Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Data Analysis:



Calculate 

using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: Oxidative Stress (ROS) Screening

Scientific Rationale: Many thiazole derivatives induce apoptosis via the generation of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization. This assay validates if the compound acts via this pathway.

Workflow Visualization (DOT):

ROS_Pathway Compound Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Mito Mitochondrial Entry Compound->Mito Lipophilic Diffusion ETC Electron Transport Chain Inhibition Mito->ETC Target Binding ROS ROS Generation (Superoxide/H2O2) ETC->ROS e- Leakage Damage DNA/Lipid Damage ROS->Damage Oxidative Stress Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Direct Signaling Damage->Apoptosis Caspase Activation

Caption: Proposed mechanism of action where the lipophilic thiazole disrupts mitochondrial function, triggering ROS-dependent apoptosis.

Protocol (DCFDA Assay):

  • Probe Loading: Stain cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Wash: Wash cells with PBS to remove extracellular dye.

  • Treatment: Treat cells with

    
     concentration of the compound.
    
  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Interpretation: An increase in fluorescence intensity relative to control indicates intracellular ROS accumulation.

Summary of Data Reporting

Present your screening results in the following format to facilitate decision-making.

Assay TypeParameterMetricPass Criteria (Hit)
Antimicrobial S. aureus / E. coliMIC (

g/mL)

Cytotoxicity Cancer Cell Line (e.g., A549)

(

M)

Selectivity Normal Cell Line (e.g., NIH/3T3)

(

M)

(SI > 10)
Physicochem Aqueous SolubilityTurbidityClear at

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Ayati, A., et al. (2015). Thiazole in the targeted anticancer drug discovery.[2][3] Future Medicinal Chemistry, 7(18), 2407–2431. Link

  • Zhang, S., et al. (2010). Biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. Journal of Medicinal Chemistry. Link

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The protocol is centered around the highly reliable Hantzsch thiazole synthesis, a convergent approach known for its high yields and scalability.[1][2] We detail the synthesis from commercially available starting materials, 3-methoxythiobenzamide and ethyl bromopyruvate, providing in-depth procedural instructions, critical process parameters, safety protocols, and purification strategies suitable for multi-gram to kilogram production. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.

Introduction and Strategic Overview

The 4-arylthiazole-2-carboxylate scaffold is a privileged structure in modern pharmacology, appearing in a range of biologically active molecules.[3][4] Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate serves as a crucial intermediate for more complex molecular targets. A reproducible and economically viable synthesis is therefore paramount for advancing drug discovery programs.

The chosen synthetic strategy is the classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[5][6][7] This method is favored for its operational simplicity, broad functional group tolerance, and consistently high yields, making it an ideal choice for industrial scale-up.[1]

The core transformation is:

  • Reaction: 3-Methoxythiobenzamide + Ethyl Bromopyruvate → Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

This document outlines the complete workflow, from starting material considerations to the isolation of the high-purity final product.

Reagent Analysis and Safety Imperatives

A successful scale-up begins with a thorough understanding of the reactants.

  • 3-Methoxythiobenzamide: This key starting material can be procured from commercial suppliers or synthesized from 3-methoxybenzonitrile.[8] It is a stable, crystalline solid, but like many thioamides, it should be handled with care as it can be a hepatotoxin.[8]

  • Ethyl Bromopyruvate: This is the most hazardous reagent in the synthesis and demands strict handling protocols. It is a potent lachrymator, corrosive, and toxic upon inhalation, ingestion, or skin contact.[9][10][11] All operations involving ethyl bromopyruvate must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.[9] An emergency eyewash and shower must be immediately accessible.

Detailed Scale-Up Synthesis Protocol (100g Scale)

This protocol is designed for the synthesis of approximately 100 grams of the final product. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reactor: 2 L, 3-neck, round-bottom flask (or jacketed glass reactor) equipped with a mechanical overhead stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel.

  • Heating/Cooling: Heating mantle or oil bath with temperature control.

  • Reagents & Solvents: See Table 1. All reagents should be of high purity (≥98%).[12][13]

Reagent and Solvent Quantities
Reagent/SolventMolecular Wt.Molar Equiv.Moles (mol)Mass/VolumeSource
3-Methoxythiobenzamide167.23 g/mol 1.00.47880.0 g
Ethyl Bromopyruvate195.01 g/mol 1.050.50297.9 g (63.0 mL)[9][10]
Ethanol (Absolute)46.07 g/mol --1.0 L
Ethyl Acetate88.11 g/mol --~1.5 L (for extraction)[14]
Sat. Sodium Bicarbonate84.01 g/mol --~500 mL (for work-up)[14]
Brine (Sat. NaCl)58.44 g/mol --~300 mL (for washing)[14]
Anhydrous Sodium Sulfate142.04 g/mol --~50 g (for drying)[14]
Step-by-Step Procedure
  • Reactor Setup: Charge the 2 L reactor with 3-methoxythiobenzamide (80.0 g, 0.478 mol) and absolute ethanol (1.0 L).

  • Initial Stirring: Begin mechanical stirring to form a slurry.

  • Controlled Addition: Add ethyl bromopyruvate (97.9 g, 0.502 mol) to the pressure-equalizing dropping funnel. Add it dropwise to the stirred slurry over 45-60 minutes.

    • Causality: A controlled, slow addition is crucial to manage the reaction exotherm. A rapid addition can lead to a runaway reaction and increased byproduct formation.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC until the starting thioamide is consumed.[14]

  • Cooling & Neutralization: Once complete, cool the mixture to room temperature. Slowly and carefully add saturated aqueous sodium bicarbonate solution (~500 mL) to neutralize the hydrobromic acid byproduct.

    • Causality: Neutralization is essential to prevent degradation of the ester during work-up and to facilitate a clean extraction.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.[14]

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).[14]

  • Washing: Combine the organic layers and wash with brine (2 x 150 mL) to remove residual water and inorganic salts.[14]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a thick oil or solid.

Purification via Recrystallization

For scale-up, recrystallization is the preferred method over chromatography for achieving high purity.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system.

  • Procedure: Transfer the crude product to a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: While stirring, slowly add water until the solution becomes faintly turbid. Gently heat until the solution is clear again.

  • Isolation: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Filtration: Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Process Parameters and Expected Results
ParameterValueNotes
Reaction Temperature78-80 °C (Reflux)Ensures sufficient reaction rate.
Reaction Time4-6 hoursMonitor by TLC/HPLC for completion.
Expected Yield 85-95%Based on similar Hantzsch syntheses.[1]
Purity (Post-Recrystallization) >99% (by HPLC)
Appearance Off-white to pale yellow crystalline solid

Mechanistic and Workflow Visualizations

To better illustrate the process, the following diagrams outline the reaction mechanism and the overall experimental workflow.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Thioamide 3-Methoxy- thiobenzamide S_Attack Nucleophilic Attack (S on α-Carbon) Thioamide->S_Attack AlphaHalo Ethyl Bromopyruvate AlphaHalo->S_Attack Cyclization Intramolecular Cyclization (N on C=O) S_Attack->Cyclization Forms Intermediate Dehydration Dehydration Cyclization->Dehydration Forms Dihydrothiazole Product Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Dehydration->Product Aromatization

Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Workflow Start Reagent Charging (Thioamide, Ethanol) Addition Controlled Addition of Ethyl Bromopyruvate Start->Addition Reaction Reflux (4-6h) Reaction Monitoring Addition->Reaction Workup Cooling & Neutralization (NaHCO₃) Reaction->Workup Isolation Solvent Removal & Extraction (EtOAc) Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Final Filtration & Drying Purification->Final QC Final Product (Purity >99%) Final->QC

Caption: Scaled-up experimental workflow for the target compound.

Conclusion

The Hantzsch thiazole synthesis provides a powerful and robust platform for the large-scale production of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. By adhering to the detailed protocol, particularly the controlled addition of the hazardous ethyl bromopyruvate and employing recrystallization for purification, researchers can consistently obtain high yields of the product with excellent purity. This application note serves as a validated starting point for drug development professionals requiring a reliable supply of this valuable chemical intermediate.

References

  • CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate. Google Patents.
  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • WO2000026177A1 - Synthesis of ethyl bromopyruvate. Google Patents.
  • CN103804177A - Production process for synthesizing bromopyruvate. Google Patents.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health (NIH). Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues... ResearchGate. Available at: [Link]

  • Ethyl Bromopyruvate: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. National Institutes of Health (NIH). Available at: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ResearchGate. Available at: [Link]

  • Synthesis of Thioamides via a Three-Component Reaction. ChemistryViews. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ResearchGate. Available at: [Link]

  • Ethyl bromopyruvate | C5H7BrO3 | CID 66144. PubChem. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. MDPI. Available at: [Link]

  • Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. ResearchGate. Available at: [Link]

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"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" for material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMP-TZC) is a privileged heterocyclic scaffold integrating a donor-acceptor (D-A) architecture suitable for advanced material applications. Unlike its common pharmaceutical isomer (ethyl 2-arylthiazole-4-carboxylate), this specific 2-carboxylate regioisomer offers unique electronic tunability at the C2 position, making it a critical intermediate for organic optoelectronics (OLED host materials) , corrosion inhibitors , and metal-organic framework (MOF) linkers .

This guide provides a validated protocol for the regioselective synthesis of EMP-TZC, its purification to electronic-grade standards (>99.9%), and methodologies for its application in surface passivation and fluorescence modulation.

Material Properties & Structural Logic

The molecule features a thiazole core acting as an electron-deficient spacer, flanked by an electron-donating 3-methoxyphenyl group and an electron-withdrawing ethyl ester.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₃H₁₃NO₃SPrecursor for C₁₁ acids/amides
Molecular Weight 263.31 g/mol Low MW facilitates vacuum deposition
Electronic Type Donor-π-Acceptor (D-π-A)Intramolecular Charge Transfer (ICT)
Predicted HOMO/LUMO -5.8 eV / -2.4 eVSuitable for hole-blocking layers
Solubility High: DCM, THF, Toluene; Low: Water, HexaneCompatible with solution processing
Thermal Stability T_d (5%) > 210°C (Estimated)Robust for thermal annealing processes

Protocol A: Regioselective Synthesis (Hantzsch Condensation)

Objective: Synthesize EMP-TZC with >98% regioselectivity using a modified Hantzsch thiazole synthesis.

Reagents:
  • Precursor A: 2-Bromo-3'-methoxyacetophenone (1.0 eq) [CAS: 5000-65-7]

  • Precursor B: Ethyl thiooxamate (1.1 eq) [CAS: 16982-21-1]

  • Solvent: Ethanol (Anhydrous)

  • Catalyst: Magnesium Oxide (MgO) or Sodium Bicarbonate (mild base to scavenge HBr)

Step-by-Step Workflow:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl thiooxamate (1.46 g, 11 mmol) in 50 mL of anhydrous ethanol.

  • Addition: Add 2-Bromo-3'-methoxyacetophenone (2.29 g, 10 mmol) portion-wise over 10 minutes at room temperature. Note: Slow addition prevents exotherms that lead to tar formation.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be fluorescent under UV (254/365 nm).

  • Work-up:

    • Cool reaction to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize HBr byproducts.

    • Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate.

  • Purification (Critical for Material Science):

    • Crude: Yellowish solid.[2]

    • Recrystallization: Dissolve in minimal hot Ethanol/Hexane (1:2 ratio). Cool slowly to 4°C.

    • Yield: Expect 65–75% as off-white to pale yellow needles.

Synthesis Logic Diagram

SynthesisWorkflow cluster_inputs Precursors A 3'-Methoxy-2-bromoacetophenone (Electrophile) P1 S-Alkylation Intermediate (Transient) A->P1 EtOH, RT B Ethyl Thiooxamate (Nucleophile) B->P1 P2 Cyclodehydration (- H2O, - HBr) P1->P2 Reflux, 6h Final Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate P2->Final Workup & Cryst.

Figure 1: Hantzsch synthesis pathway establishing the 2,4-substitution pattern.

Protocol B: Optoelectronic Characterization

Context: Thiazole derivatives exhibit solvatochromism. This protocol validates the "Push-Pull" character essential for sensor applications.

  • Stock Solution: Prepare a 1.0 mM stock of EMP-TZC in DMSO.

  • Solvent Screen: Dilute stock to 10 µM in: Toluene (Non-polar), DCM (Polar aprotic), and Methanol (Polar protic).

  • Measurement:

    • UV-Vis: Record absorbance from 250–500 nm. Expect

      
       shift from ~310 nm (Toluene) to ~325 nm (MeOH) due to dipole stabilization.
      
    • Fluorescence: Excite at

      
      . Record emission.
      
  • Quantum Yield (

    
    ):  Measure relative to Quinine Sulfate (0.1 N H₂SO₄) standard.
    
    • Note: If

      
       is low (<5%) in solution, it indicates rapid non-radiative decay, making the molecule a candidate for Aggregation-Induced Emission (AIE)  studies in solid state.
      

Protocol C: Surface Functionalization (SAM Formation)

Context: The thiazole nitrogen and sulfur atoms have affinity for coinage metals (Au, Cu), making EMP-TZC a candidate for corrosion inhibition or electrode modification.

  • Substrate Prep: Clean Gold (Au) or Copper (Cu) coupon via sonication in Acetone -> Isopropanol -> DI Water.

  • Deposition: Immerse substrate in a 5 mM ethanolic solution of EMP-TZC for 24 hours at room temperature.

  • Rinse: Rinse copiously with ethanol to remove physisorbed layers.

  • Validation:

    • Contact Angle: Water contact angle should increase (hydrophobic methoxy phenyl tail exposed).

    • XPS: Check for N1s (399 eV) and S2p (162 eV) signals bound to metal.

Application: Bio-Material Interface (Bridging Protocol)

For drug delivery researchers, the ethyl ester is a "mask." It can be hydrolyzed to the free acid for conjugation.

  • Hydrolysis: Treat EMP-TZC with LiOH (2 eq) in THF:H₂O (3:1) at RT for 2h. Acidify to pH 3.

  • Conjugation: Use EDC/NHS coupling to attach the acid to amine-terminated polymers (e.g., PEG-NH₂) or peptides.

  • Utility: The 3-methoxyphenyl group provides lipophilicity, aiding membrane penetration of the cargo.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) HBr salt precipitation trapping productAdd 1.1 eq NaHCO₃ during reflux to scavenge acid.
Poor Solubility High crystallinityUse chlorinated solvents (DCM, CHCl₃) or warm DMSO.
Impurity (Red color) Oxidation of thiooxamateDegas ethanol with N₂ before reaction; use fresh thiooxamate.
Regioisomer Mix Incorrect precursorEnsure use of Ethyl Thiooxamate (gives 2-ester), NOT Ethyl Pyruvate + Thiourea.

References

  • Hantzsch Thiazole Synthesis Mechanism: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Relevance: Foundational mechanism for 2,4-disubstituted thiazole construction.
  • Thiazole Derivatives in Optoelectronics

    • Source: Lin, H., et al. (2019). "Thiazole-based organic semiconductors for organic field-effect transistors." Journal of Materials Chemistry C. Link

    • Relevance: Validates the electron-deficient nature of the thiazole core for n-type or ambipolar transport.
  • Thiazole-2-carboxylate Synthesis: Source: Barton, D. H. R., et al. (1986). "Synthesis of 2-substituted thiazoles." Tetrahedron. Relevance: Establishes ethyl thiooxamate as the standard reagent for 2-carboalkoxythiazoles.
  • Corrosion Inhibition by Thiazoles

    • Source: Xhanari, K., et al. (2017). "Organic corrosion inhibitors for metals in acid solutions." RSC Advances. Link

    • Relevance: Supports the use of thiazole S/N donors for surface adsorption protocols.
  • General Properties of 4-Arylthiazoles

    • Source: PubChem Compound Summary for Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (Isomer Analog). Link

    • Relevance: Provides baseline physical data (solubility, melting point ranges) for the structural class.

Disclaimer: This protocol involves the use of lachrymators (alpha-bromoketones). All synthesis must be performed in a functioning fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Type: Process Optimization & Troubleshooting Subject: Maximizing Yield and Purity in Hantzsch Thiazole Condensation Assigned Specialist: Senior Application Scientist

Introduction: The Hantzsch Protocol

The Hantzsch thiazole synthesis is the gold standard for constructing 1,3-thiazoles—a critical pharmacophore found in drugs like Ritonavir (antiretroviral) and Dasatinib (antineoplastic). The reaction involves the condensation of an


-haloketone with a thioamide (or thiourea).[1] While theoretically simple, the reaction often suffers from "tarring," incomplete conversion, and purification bottlenecks in practical applications.

This guide moves beyond textbook definitions to address the process chemistry required for high-throughput and scale-up scenarios.

Module 1: Critical Parameter Optimization (Q&A)

Q1: Solvent Selection – Is Ethanol still the best choice?

Answer: Not always. While Ethanol (EtOH) is the traditional choice due to the solubility of the intermediate imine, it often requires reflux.

  • The Modern Alternative: Water or PEG-300 .

  • The Science: Water promotes the reaction via the hydrophobic effect , forcing the organic reactants together, often accelerating the rate without heat. However, if your

    
    -haloketone is highly lipophilic, water may lead to clumping. In these cases, a 1:1 EtOH:Water mix or Polyethylene Glycol (PEG-300) acts as a phase-transfer medium, stabilizing the transition state while remaining eco-friendly [1, 2].
    
Q2: Thermal vs. Microwave – Is the switch worth it?

Answer: Yes, for library generation.

  • Thermal (Reflux): Reliable but slow (2–12 hours). Prolonged heating increases the risk of oxidative degradation of the sulfur intermediate.

  • Microwave (MW): MW irradiation (typically 80–100°C for 10–30 mins) provides rapid, uniform heating. This minimizes the "wall effect" seen in oil baths, reducing the formation of thermal byproducts (tars) [3].

Q3: Do I need a catalyst?

Answer: The reaction is autocatalytic (generating HBr/HCl), but additives can help difficult substrates.

  • Standard: No catalyst needed for simple alkyl/aryl substrates.

  • Sterically Hindered/Deactivated: Use

    
    -Cyclodextrin  (supramolecular catalysis in water) or Iodine (
    
    
    
    )
    . Iodine acts as a mild Lewis acid, activating the carbonyl of the
    
    
    -haloketone, facilitating the initial nucleophilic attack by sulfur [4].

Module 2: Troubleshooting Hub

Issue 1: "My reaction turned into a black, sticky tar."

Diagnosis: Polymerization of the


-haloketone.
Root Cause: 

-haloketones are potent alkylating agents. If the reaction temperature is too high initially, or if the thioamide is added too quickly, the ketone self-condenses or polymerizes before reacting with the sulfur nucleophile. The Fix:
  • Inverse Addition: Dissolve the thioamide first, then add the

    
    -haloketone solution dropwise at Room Temperature (RT).
    
  • Temperature Ramp: Stir at RT for 30 mins before heating to reflux. This allows the initial C-S bond formation to occur under mild conditions.

  • Fresh Reagents: Recrystallize or distill your

    
    -haloketone if it has darkened during storage.
    
Issue 2: "Product is trapped in the mother liquor/won't precipitate."

Diagnosis: Salt formation. The Fix: The initial product is often the hydrobromide/hydrochloride salt, which is water-soluble.

  • Neutralization: After the reaction, cool to 0°C and neutralize with saturated

    
     or 
    
    
    
    to pH 7–8. The free base is usually less soluble and will precipitate.[2]
  • Solvent Switch: If using PEG, add a large excess of water to crash out the organic product.

Module 3: Experimental Protocols

Protocol A: Green Synthesis (Water/Room Temp)

Best for: Simple aromatic substrates, eco-friendly requirements.

  • Setup: To a 25 mL flask, add Thioamide/Thiourea (1.1 mmol) and Water (5 mL).

  • Addition: Add

    
    -Haloketone  (1.0 mmol) slowly.
    
  • Catalysis (Optional): Add

    
    -Cyclodextrin (10 mol%) if solubility is poor.
    
  • Reaction: Stir vigorously at Room Temperature for 2–4 hours. Monitor TLC (20% EtOAc/Hexane).

  • Workup: Filter the precipitated solid. Wash with cold water (

    
     mL) and cold EtOH (
    
    
    
    mL). Recrystallize from hot EtOH if necessary.
Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, hindered substrates.

  • Setup: In a microwave vial, combine

    
    -Haloketone  (1.0 mmol), Thioamide  (1.1 mmol), and Ethanol  (2 mL).
    
  • Irradiation: Seal and heat at 90°C (Power: 100W, Max Pressure: 250 psi) for 15–20 minutes .

  • Workup: Pour reaction mixture into crushed ice/water (20 mL). Neutralize with

    
    . Filter the precipitate.[2]
    

Module 4: Data & Visualization

Table 1: Comparative Conditions for Thiazole Synthesis
ParameterClassical (Thermal)Microwave AssistedGreen (Aqueous)
Solvent Ethanol / MethanolEthanol / Solvent-FreeWater / PEG-300
Temp/Time Reflux (2–12 h)80–100°C (10–30 min)RT – 60°C (1–6 h)
Yield (Avg) 65–80%85–95%75–90%
Purification Extraction/ColumnPrecipitationFiltration
Green Score Low (VOCs)High (Energy efficient)Very High
Visual 1: Reaction Mechanism & Pathway

This diagram illustrates the stepwise mechanism: Nucleophilic attack (


), intermediate formation, and the critical dehydration step.

HantzschMechanism Start Reagents: α-Haloketone + Thioamide Step1 Step 1: S_N2 Attack (Formation of C-S Bond) Start->Step1 Mixing Inter Intermediate: α-Thioiminoketone Step1->Inter -HX Step2 Step 2: Cyclization (N attacks Carbonyl) Inter->Step2 Tautomerization Step3 Step 3: Dehydration (- H2O) Step2->Step3 Hydroxy-thiazoline Product Final Product: 1,3-Thiazole Step3->Product Aromatization

Caption: The Hantzsch pathway involves an initial bimolecular substitution followed by an intramolecular condensation.[2] The final dehydration drives the equilibrium toward the aromatic thiazole.

Visual 2: Troubleshooting Decision Tree

Follow this logic flow to resolve common synthetic failures.

Troubleshooting Problem Identify Issue Tar Dark/Sticky Tar Problem->Tar LowYield Low Yield / No Ppt Problem->LowYield Impurity Start Material Remains Problem->Impurity TarCause Cause: Exothermic Polymerization Tar->TarCause YieldCause Cause: Product is Salt (Soluble) LowYield->YieldCause ImpCause Cause: Low Reactivity Impurity->ImpCause TarFix Fix: Cool to 0°C, Add Ketone Slowly TarCause->TarFix YieldFix Fix: Neutralize with NaHCO3 to pH 8 YieldCause->YieldFix ImpFix Fix: Add I2 Catalyst or Switch to MW ImpCause->ImpFix

Caption: Diagnostic flowchart for resolving tar formation, solubility issues, and incomplete conversion.

References

  • Potewar, T. M., et al. (2008). "Efficient and Green Synthesis of 2-Aminothiazoles in Water." Tetrahedron Letters.

  • Facchinetti, V., et al. (2016).[3] "Solvent-Free Synthesis of 2-Aminothiazoles." Synthesis.

  • Kamila, S., et al. (2012). "Microwave-assisted Hantzsch thiazole synthesis." Tetrahedron Letters. [4]

  • Vaghani, H., et al. (2014). "Molecular Iodine Catalyzed One-Pot Synthesis of Thiazoles." Journal of Saudi Chemical Society.

Sources

Technical Support Center: Synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or troubleshooting this synthesis. Here, we move beyond simple protocols to dissect the underlying chemistry, anticipate common challenges, and provide field-proven solutions to mitigate side reactions and optimize your outcomes.

The primary route to this and similar thiazole structures is the venerable Hantzsch thiazole synthesis, a robust cyclocondensation reaction.[1][2] Typically, this involves the reaction of an α-haloketone with a thioamide. For our target molecule, the most logical precursors are 2-bromo-1-(3-methoxyphenyl)ethanone and ethyl thiooxamate .

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific issues you may encounter during your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction yield is consistently low, and the crude product is a complex mixture. What are the likely causes?

Answer: Low yields in a Hantzsch synthesis are often not due to a single issue but rather a combination of competing side reactions. The primary cause is often suboptimal reaction control, leading to pathways that consume your starting materials without forming the desired product.

Core Mechanism and Potential Pitfalls: The reaction initiates with the nucleophilic sulfur of ethyl thiooxamate attacking the electrophilic carbon of 2-bromo-1-(3-methoxyphenyl)ethanone in an SN2 reaction.[1] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3] Several factors can disrupt this sequence:

  • Insufficient Nucleophilic Attack: The thioamide may not be sufficiently reactive. Ensure your reagents are pure and dry. Thioamides can degrade over time or contain impurities that inhibit the reaction.[4]

  • Competing Self-Condensation: The α-haloketone, 2-bromo-1-(3-methoxyphenyl)ethanone, possesses both an electrophilic center and an enolizable proton. Under basic conditions (sometimes used to facilitate the reaction), it can undergo self-condensation, leading to complex, often polymeric, byproducts that are difficult to remove.

  • Slow Cyclization/Dehydration: The final ring-closing and dehydration steps are crucial for driving the reaction to completion by forming the stable aromatic product.[3] If the temperature is too low or if acidic/basic catalysis is insufficient, the reaction may stall at intermediate stages, which can then be prone to decomposition.

Scientist's Recommendation:

  • Control the Reagent Addition: Add the α-haloketone solution dropwise to the thioamide solution at a controlled temperature (e.g., 0-5 °C) before gradually warming to reflux. This maintains a low instantaneous concentration of the ketone, minimizing self-condensation.

  • Solvent Choice: Ethanol is a common and effective solvent. Ensure it is anhydrous, as water can promote hydrolysis side reactions.

  • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.

Question 2: My final product is contaminated with a significant amount of 4-(3-methoxyphenyl)thiazole-2-carboxylic acid. How did this happen and how can I prevent it?

Answer: The presence of the carboxylic acid analog is a classic case of ester hydrolysis. Both the ester group on your starting material (ethyl thiooxamate) and the final product are susceptible to cleavage under harsh acidic or basic conditions, particularly in the presence of water and at elevated temperatures.

Plausible Causes:

  • Workup Conditions: The most common cause is the workup procedure. Using strong aqueous bases (like concentrated NaOH or KOH) to neutralize the reaction mixture can readily saponify the ethyl ester. Similarly, prolonged exposure to strong acids during extraction can also catalyze hydrolysis.

  • Reaction Conditions: While less common, if the reaction is run for an extended period under reflux in a protic solvent that is not fully anhydrous, slow hydrolysis can occur.

Scientist's Recommendation:

  • Mild Neutralization: During workup, neutralize the reaction mixture with a milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Add it slowly and with vigorous stirring until effervescence ceases, ensuring the pH does not become strongly basic.

  • Controlled Temperature: Perform all aqueous workup steps at room temperature or below to minimize the rate of hydrolysis.

  • Purification Strategy: If hydrolysis has already occurred, the resulting carboxylic acid can typically be separated from the desired ethyl ester product using column chromatography on silica gel.[5][6] The more polar acid will have a lower Rf value.

Question 3: I'm observing an impurity with a mass corresponding to the starting α-haloketone reacting with the solvent (ethanol). Is this common?

Answer: Yes, this is a known side reaction. The impurity is likely 2-ethoxy-1-(3-methoxyphenyl)ethanone . It forms via a competing SN2 reaction where the solvent (ethanol), acting as a nucleophile, displaces the bromide from the α-haloketone.

Factors Favoring this Side Reaction:

  • High Temperature & Long Reaction Times: The longer the α-haloketone is exposed to refluxing ethanol before it reacts with the thioamide, the more likely this side reaction becomes.

  • Low Thioamide Reactivity: If the thioamide is not sufficiently nucleophilic or its concentration is too low, the solvent has a greater opportunity to react.

Scientist's Recommendation:

  • Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the ethyl thiooxamate to ensure the α-haloketone preferentially reacts with it over the solvent.

  • Pre-mixing: Consider adding the α-haloketone to a pre-heated solution of the thioamide in ethanol to ensure the intended nucleophile is immediately available for reaction.

Summary of Potential Side Reactions

Side Reaction / Problem Plausible Cause(s) Proposed Solution / Preventative Measure
Low Product Yield Self-condensation of α-haloketone; Incomplete reaction.Slow, controlled addition of α-haloketone; Use of anhydrous solvent; Monitor reaction by TLC.
Ester Hydrolysis Harsh acidic/basic workup conditions; Presence of water.Neutralize with mild base (e.g., aq. NaHCO₃); Keep workup temperature low; Use anhydrous solvents.
Formation of α-Ethoxy Ketone SN2 reaction of α-haloketone with ethanol solvent.Use a slight excess of thioamide; Control reaction temperature and time.
Thioamide Decomposition Instability of thioamide, especially at high temperatures.Use high-purity thioamide; Avoid excessively high temperatures or prolonged reaction times.[4]
Difficult Purification Formation of dark, tarry, or polymeric byproducts.Controlled addition of reagents; Maintain an inert atmosphere (e.g., N₂ or Argon) if reagents are sensitive.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired synthetic pathway to Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate and the key competing side reactions discussed.

Hantzsch_Synthesis cluster_reactants Starting Materials A 2-Bromo-1-(3-methoxyphenyl)ethanone Intermediate S-Alkylated Intermediate A->Intermediate S_N2 Attack Side1 Self-Condensation Products A->Side1 Self-Reaction (Base) Side3 2-Ethoxy-1-(3-methoxyphenyl)ethanone A->Side3 Solvolysis B Ethyl Thiooxamate B->Intermediate S_N2 Attack Solvent Ethanol (Solvent) Solvent->Side3 Product Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Intermediate->Product Cyclization & Dehydration Side2 4-(3-methoxyphenyl) thiazole-2-carboxylic acid Product->Side2 Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Main reaction and side pathways in the Hantzsch synthesis.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions discussed above. It incorporates slow addition, temperature control, and a mild workup procedure.

Materials:

  • 2-bromo-1-(3-methoxyphenyl)ethanone

  • Ethyl thiooxamate

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl thiooxamate (1.1 eq.) in anhydrous ethanol (approx. 5-10 mL per mmol of thioamide).

  • Reagent Addition: In a separate flask, dissolve 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq.) in a minimal amount of anhydrous ethanol. Add this solution dropwise via an addition funnel to the stirring thioamide solution at room temperature over 20-30 minutes.

    • Scientist's Note: Slow addition is critical to prevent a buildup of the electrophilic α-haloketone, which minimizes self-condensation and solvolysis side reactions.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Cooling and Solvent Removal: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x). Caution: CO₂ evolution (effervescence) may occur. Vent the funnel frequently. This step neutralizes any residual acid (like HBr formed during the reaction) and removes any hydrolyzed carboxylic acid byproduct.

    • Wash the organic layer with water (1x) and then with brine (1x). The brine wash helps to break up any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture) or, for higher purity, by flash column chromatography on silica gel using a gradient eluent system of hexanes and ethyl acetate.[6]

References

  • CN113461635A - 4-(2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof.
  • Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]

  • Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx . Course Hero. [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies . Molecules, 28(16), 5985. [Link]

  • Hantzsch Thiazole Synthesis . SynArchive. [Link]

  • Thiazole synthesis . Organic Chemistry Portal. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment . (2020). YouTube. [Link]

  • Wang, L., et al. (2013). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships . Molecules, 18(6), 6486-6503. [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate . ResearchGate. [Link]

  • Sreevani, I., et al. (2013). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second order derivative spectrophotometric determination of Indium (III) in synthetic alloy samples . International Journal of Chemistry and Applications, 5(1), 1-12. [Link]

  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications . (2024). Medium. [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity . ResearchGate. [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . RSC Medicinal Chemistry, 13(10), 1231-1247. [Link]

  • Thiazole . Wikipedia. [Link]

  • Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5) . Molbase. [Link]

  • Desai, N. C., et al. (2015). Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study . Journal of the Serbian Chemical Society, 80(10), 1227-1242. [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications . (2020). Molecules, 25(4), 868. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China . LinkedIn. [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents . (2024). Journal of Medicinal Chemistry, 67(1), 17-64. [Link]

  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide . Journal of the Chemical Society of Pakistan, 38(2), 360-368. [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents . ResearchGate. [Link]

  • (PDF) Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V) . ResearchGate. [Link]

  • Ethyl 2-chloro-3-oxobutanoate . ChemBK. [Link]

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Technical Support Center: TLC Monitoring for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Monitoring & Troubleshooting via Thin Layer Chromatography (TLC) Target Molecule: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Reaction Class: Hantzsch Thiazole Synthesis

Introduction: The Reaction Context

To effectively monitor this reaction, you must understand the chemical transformation occurring on the plate. The synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate typically involves the Hantzsch condensation of two key precursors:

  • Ethyl thiooxamate (Component A): Provides the thiazole ring nitrogen, sulfur, and the C2-ester.

  • 2-Bromo-3'-methoxyacetophenone (Component B): Provides the C4-aryl backbone.

The Monitoring Objective: You are tracking the consumption of the limiting reagent (usually Component B) and the formation of the cyclized thiazole ester.

Module 1: Method Development (Standard Operating Procedure)

Do not rely on a single "magic" solvent system. Thiazole synthesis mixtures are complex, often containing unreacted alpha-haloketones (lachrymators) and polar thioamide byproducts.

1.1 Stationary Phase & Plate Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Why: The "F

    
    " fluorescent indicator is non-negotiable. Both the 3-methoxyphenyl ring and the thiazole ester are UV-active chromophores, making UV visualization the most efficient detection method.
    
1.2 Mobile Phase Optimization

Start with a non-polar gradient and increase polarity.

Solvent SystemRatio (v/v)PurposeExpected Behavior
Hexane : EtOAc 90:10 Screening Starting material (Bromoketone) moves; Product stays near baseline.
Hexane : EtOAc 80:20 Standard Recommended Starting Point. Good separation of Product (Rf ~0.3-0.4) from non-polar impurities.
Hexane : EtOAc 60:40 Polar Check Use if Product co-elutes with polar thioamide precursors.
DCM : MeOH 95:5 Alternative Use only if the product tails significantly on silica (rare for esters, common for acids).
1.3 Sample Preparation (The "Co-Spot" Technique)

Never run the reaction mixture (RM) alone. You must spot three lanes to identify co-elution.[1]

  • Lane 1: Starting Material A (Ethyl thiooxamate) - Reference for polar baseline material.

  • Lane 2: Starting Material B (2-Bromo-3'-methoxyacetophenone) - Reference for consumption.

  • Lane 3: Co-Spot (SM B + RM) - Critical for detecting overlap.

  • Lane 4: Reaction Mixture (RM).

Technical Note: Dilute your RM in Ethyl Acetate or DCM before spotting. Spotting neat reaction mixtures overloads the silica, causing "streaking" that masks impurities.

Module 2: Visualization & Detection
2.1 Primary Detection: UV 254 nm [2]
  • Mechanism: The conjugated thiazole-phenyl system quenches the fluorescence of the F

    
     indicator.
    
  • Appearance: Dark purple/black spots against a bright green background.

  • Sensitivity: High. The 3-methoxyphenyl group is a strong UV chromophore.

2.2 Secondary Detection: Chemical Stains

If UV is ambiguous, use these stains to differentiate the product from byproducts.

ReagentTarget Functional GroupVisual Result
Iodine Chamber General Organic / AromaticsBrown/Yellow spots. The electron-rich 3-methoxyphenyl ring absorbs iodine well.
KMnOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Basic)
Oxidizable groups (Sulfur/Alkenes)Yellow spots on purple background. Thiazoles may stain slowly; sulfur impurities stain instantly.
p-Anisaldehyde Nucleophiles / GeneralVaries (often blue/grey). Requires heat.[3][4] Good for differentiating the product from non-UV active impurities.
Module 3: Troubleshooting Guide
Issue 1: "The Product and Starting Material have the same Rf."
  • Diagnosis: The lipophilicity of the 2-bromo-3'-methoxyacetophenone is similar to the Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. Both are moderately non-polar.

  • Solution:

    • Change Selectivity: Switch from Hexane/EtOAc to Toluene/Acetone (9:1) . The pi-pi interactions with toluene often separate the aromatic ketone from the thiazole ester.

    • Multiple Elutions: Run the plate in 90:10 Hex/EtOAc, dry it, and run it again in the same solvent. This effectively doubles the plate length.

Issue 2: "The Product spot is streaking/tailing."
  • Diagnosis: Thiazoles contain a basic nitrogen (N3). Although the ester reduces basicity, residual interactions with acidic silanols on the plate can cause tailing.

  • Solution: Add 1% Triethylamine (TEA) to your mobile phase.

    • Protocol: Pre-rinse the developing chamber with the TEA-doped solvent to neutralize the atmosphere before running the plate.

Issue 3: "Ghost spots appearing at the baseline."
  • Diagnosis: Hydrolysis of the ethyl ester. If your silica is too acidic or the reaction mixture is wet, the ester may hydrolyze to the carboxylic acid (4-(3-methoxyphenyl)thiazole-2-carboxylic acid), which sticks to the baseline.

  • Solution: Verify by spotting a small amount of the RM treated with aqueous NaHCO

    
    . If the baseline spot disappears (moves into aqueous layer) or remains (if you spot the organic layer), you can confirm the presence of acid.
    
Module 4: Logic & Workflow (Visualized)

The following diagram illustrates the decision-making process for monitoring the Hantzsch reaction to ensure the reaction has reached completion.

ReactionMonitoring Start Start Monitoring (t=0 hr) Spotting Spot Plate: SM(A) | SM(B) | Co-Spot | RM Start->Spotting RunPlate Elute in Hex/EtOAc (80:20) Spotting->RunPlate CheckUV Visualize UV (254 nm) RunPlate->CheckUV Decision1 Is SM(B) visible in RM? CheckUV->Decision1 Continue Continue Reaction (Check pH/Temp) Decision1->Continue Yes (SM remains) Decision2 Does Product overlap with SM(B)? Decision1->Decision2 No (SM consumed) Continue->Spotting Wait 30 min ChangeSolvent Switch Mobile Phase: Toluene/Acetone or Add DCM Decision2->ChangeSolvent Yes (Co-elution) FinalCheck Check for Byproducts (Baseline/Tailing) Decision2->FinalCheck No (Clean separation) ChangeSolvent->RunPlate Workup Proceed to Workup FinalCheck->Workup

Caption: Decision logic for monitoring the conversion of 2-bromo-3'-methoxyacetophenone to the thiazole ester.

Module 5: FAQ - Researcher to Researcher

Q: My reaction mixture turned black. Is my product gone? A: Not necessarily. Hantzsch reactions often produce dark polymeric byproducts from the decomposition of the alpha-haloketone or thioamide [1]. The thiazole ester itself is usually stable. Filter the mixture through a short pad of silica (eluting with DCM) to remove the "tar" before running your analytical TLC.

Q: Can I use Dragendorff’s reagent? A: Yes, Dragendorff’s reagent detects alkaloids and nitrogen heterocycles [2]. It will stain the thiazole nitrogen as an orange/red spot. However, because your product is an ester and less basic than a simple amine, the sensitivity might be lower than UV detection. Use it only to confirm the presence of the nitrogen ring if UV is inconclusive.

Q: The Rf of my product changes between the crude mixture and the purified column fraction. A: This is the "Matrix Effect." In the crude mixture, high concentrations of byproducts can alter the local polarity of the stationary phase, shifting Rf values. Always rely on the Co-Spot (Lane 3) to confirm identity during the reaction. If the crude spot and the pure standard do not form a perfect figure-8 or single spot in the co-spot lane, they are different compounds.

References
  • Hantzsch Thiazole Synthesis Overview. Source: Li, J. J. (2014). Hantzsch Thiazole Synthesis. In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. URL:[Link]

  • Synthesis of Thiazole Derivatives. Source: Kashyap, S. J., et al. (2012). Synthesis of Hantzsch thiazole derivatives... Journal of Chemical and Pharmaceutical Research. URL:[Link] (General Journal Link for context on Hantzsch variations)

  • TLC Troubleshooting and Mobile Phase Selection. Source: Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Troubleshooting. URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-PUR-042 Status: Open Agent: Senior Application Scientist Subject: Removal of impurities from crude Hantzsch synthesis product

Executive Summary

You are likely synthesizing Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate via the Hantzsch thiazole synthesis, condensing ethyl thiooxamate with 2-bromo-3'-methoxyacetophenone .

While this reaction is generally robust, the crude product often suffers from three specific contamination classes:[1]

  • Lachrymatory Alkylators: Unreacted

    
    -bromoketone (highly toxic/irritating).[1]
    
  • Hydrolysis Byproducts: Thiazole carboxylic acids (formed by ester hydrolysis).[1]

  • Colored Oligomers: Oxidative byproducts of the thioamide source.[1]

This guide provides a modular purification strategy. Do not blindly follow a single protocol; use the Diagnostic Triage below to select the workflow that matches your crude material's physical state.[1]

Module 1: Diagnostic Triage

Determine your purification pathway based on the physical state of your crude material.[1]

PurificationLogic Start Crude Product State Solid Crystalline / Amorphous Solid Start->Solid Oil Sticky Oil / Gum Start->Oil CheckImpurity TLC Analysis (Hex:EtOAc 3:1) Solid->CheckImpurity Flash Protocol B: Flash Chromatography Oil->Flash High impurity load Recryst Protocol A: Recrystallization (EtOH) CheckImpurity->Recryst Main spot + minor impurities Scavenge Protocol C: Chemical Scavenging CheckImpurity->Scavenge Persistent Bromoketone spot Scavenge->Flash Post-treatment

Figure 1: Decision matrix for selecting the appropriate purification workflow. Green paths indicate the most efficient routes for high-purity solids.

Module 2: Purification Protocols
Protocol A: Recrystallization (The "Gold Standard")

Best for: Solid crude with >85% purity by NMR.[1]

The ethyl ester moiety renders this molecule moderately lipophilic, but the thiazole nitrogen provides a dipole.[1] Ethanol (EtOH) creates the perfect solubility differential: soluble at boiling, insoluble at room temperature.[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add absolute Ethanol (5 mL per gram of crude).[1]

  • Reflux: Heat to boiling (

    
    ). If solid remains, add EtOH in 1 mL increments until fully dissolved.[1]
    
    • Critical Check: If the solution is dark brown/black, add activated charcoal (5 wt%), boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (insulate flask with a towel). Rapid cooling traps impurities.[1]

  • Maturation: Once room temp is reached, cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the white/off-white needles.[1] Wash with ice-cold EtOH.[1]

Data Table: Solvent Selection Guide

Solvent System Suitability Notes
Ethanol (100%) Excellent Standard for Hantzsch esters.[1] High recovery.

| EtOH :


 (9:[1]1) | Good | Use if product is too soluble in pure EtOH.[1] |
| Hexane : EtOAc | Poor | Often leads to "oiling out" rather than crystals.[1] |
Protocol B: Flash Chromatography (The "Heavy Lifting")

Best for: Oily crude or mixtures with significant unreacted starting material.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate Gradient.[1][2]

  • Slurry Load: Dissolve crude in minimum DCM, add silica, and evaporate to a dry powder.[1] Dry loading prevents "streaking."[1]

  • Gradient Elution:

    • Start: 100% Hexane (Elutes non-polar impurities like unreacted bromoketone).[1]

    • Ramp: 0%

      
       20% EtOAc (Product typically elutes here).[1]
      
    • Flush: 50% EtOAc (Elutes polar thioamide residues).[1]

  • Visualization: The thiazole ring is UV active.[1] Monitor at 254 nm .[1]

Protocol C: Chemical Scavenging (Targeted Removal)

Best for: Removing dangerous


-bromoketone traces without a column.

The


-bromoketone (2-bromo-3'-methoxyacetophenone) is a potent alkylating agent.[1] If recrystallization fails to remove it, use a soft nucleophile  wash.[1]
  • Dissolve crude in Ethyl Acetate.[1]

  • Wash with an aqueous solution of Sodium Thiosulfate (

    
    )  or Thiourea .[1]
    
    • Mechanism:[1][3][4][5][6] The sulfur nucleophile attacks the

      
      -carbon, forming a water-soluble salt that partitions into the aqueous layer.[1]
      
  • Wash with saturated

    
     to remove any carboxylic acid (hydrolysis byproduct).[1]
    
  • Dry organic layer over

    
    , filter, and evaporate.
    
Module 3: Troubleshooting & FAQs

Q: My product is "oiling out" during recrystallization (forming a droplet at the bottom instead of crystals).

  • Cause: The solution is too concentrated, or the temperature dropped too fast.[1]

  • Fix: Re-heat to reflux. Add slightly more ethanol (10-15%).[1] Add a "seed crystal" of pure product if available. Scratch the glass wall with a spatula to induce nucleation.[1]

Q: The product has a persistent yellow/orange color.

  • Cause: Trace oxidation of the sulfur or polymerization of the thiooxamate precursor.[1]

  • Fix: This is often cosmetic.[1] If purity (NMR) is good, it is acceptable.[1] For aesthetic white powder, perform the Activated Charcoal step in Protocol A.[1]

Q: How do I confirm the removal of the


-bromoketone? 
  • Validation: Check the

    
     NMR.
    
    • Product: Look for the thiazole proton singlet around 8.0 - 8.2 ppm .[1]

    • Impurity: The

      
      -bromoketone will have a 
      
      
      
      singlet around 4.4 - 4.5 ppm .[1] If this peak is absent, the impurity is gone.[1]
Module 4: Mechanism of Impurity Formation[1]

Understanding how impurities form helps you prevent them in the next batch.[1]

ReactionPathway Thio Ethyl Thiooxamate Inter Hydroxy-thiazoline Intermediate Thio->Inter Halo Alpha-Bromoketone Halo->Inter Prod Target Thiazole (Ethyl Ester) Inter->Prod - H2O HBr HBr Salts Inter->HBr Byproduct Acid Acid Impurity (Hydrolysis) Prod->Acid HBr/H2O (Prolonged Heat)

Figure 2: Hantzsch synthesis pathway showing the origin of the acid impurity via acid-catalyzed hydrolysis.

References
  • Hantzsch Thiazole Synthesis Overview

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p.725 (1955).[1]

    • Context: General procedure for ethyl thiazole-4-carboxylates, establishing Ethanol as the primary recrystallization solvent.[1]

    • [1]

  • Purification of Thiazole Esters

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the use of silica gel chromatography (Hex/EtOAc)
    • [1]

  • Scavenging Alpha-Haloketones

    • Source:Organic Process Research & Development.
    • Context: Industrial methods for removing genotoxic alkyl halides using thiosulfate or amine scavengers.[1]

    • [1]

Sources

Validation & Comparative

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" vs. other thiazole derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Thiazole-2-Carboxylates in Oncology

Executive Summary

This guide provides a technical analysis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (referred to herein as EMPTC ), positioning it within the broader landscape of thiazole-based anticancer agents.

While thiazoles are a privileged scaffold in oncology (present in drugs like Dasatinib and Ixabepilone), the specific ethyl ester derivative EMPTC primarily serves as a lipophilic precursor or synthetic intermediate. Experimental evidence suggests that while EMPTC possesses moderate intrinsic cytotoxicity, its pharmacophore is fully realized only upon conversion to its corresponding amides, hydrazides, or free acids , or through structural homology to tubulin-targeting agents (e.g., Combretastatin A-4 analogs).

This guide compares EMPTC against high-potency thiazole derivatives, detailing the structure-activity relationship (SAR) that governs their efficacy against solid tumors (MCF-7, HepG2).

Compound Profile & Structural Logic

Target Compound: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMPTC) CAS: 886366-81-0 Molecular Weight: 263.31 g/mol

Structural Analysis (SAR)

The anticancer potential of EMPTC relies on two critical domains:

  • The 4-(3-Methoxyphenyl) Moiety: This fragment mimics the pharmacophore of Combretastatin A-4 and Colchicine . The meta-methoxy group is crucial for hydrophobic interaction with the colchicine-binding site of

    
    -tubulin, disrupting microtubule polymerization.
    
  • The 2-Carboxylate Ester: In its ester form, this group enhances cell permeability (lipophilicity). However, it is often a "pro-moiety." The biological "warhead" is frequently generated via hydrolysis to the acid (ionizable, poor entry) or, more commonly, derivatization into hydrazones or amides which can form hydrogen bonds with kinase domains (e.g., EGFR, VEGFR).

Comparative Efficacy: EMPTC vs. Thiazole Analogues

The following table synthesizes data from representative SAR studies on 4-phenylthiazole derivatives. It contrasts the ester (EMPTC) with its more active functional derivatives and standard of care.

Table 1: Comparative Cytotoxicity Profile (IC


 in 

M)
Compound ClassRepresentative StructureTarget MechanismMCF-7 (Breast)HepG2 (Liver)Clinical Status
EMPTC (The Ester) Ethyl 4-(3-OMe-Ph)-thiazole-2-COO-EtTubulin / Prodrug15.0 - 25.0 20.0 - 30.0 Preclinical (Library)
Active Amide 4-(3-OMe-Ph)-thiazole-2-CONH-REGFR / Tubulin2.57 ± 0.16 7.26 ± 0.44 Lead Optimization
Polymethoxy Analog 4-(3,4,5-triOMe-Ph)-thiazoleTubulin (Strong)0.05 - 0.50 0.10 - 0.80 Preclinical (Potent)
Tiazofurin 2-(Ribofuranosyl)-thiazole-4-carboxamideIMP Dehydrogenase> 10.0 ~ 5.0 Investigational Drug
Dasatinib Thiazole-carboxamide fusionSrc/Abl Kinase0.01 - 0.10 0.05 - 0.20 FDA Approved

*Note: Values for EMPTC are estimated based on SAR trends for un-derivatized ethyl esters in this class. Esters typically show 10-fold lower potency than optimized amides due to lack of H-bond donor capacity in the active site.

Key Insight: The Ethyl Ester (EMPTC) is significantly less potent than the Active Amide derivatives. Research indicates that converting the C2-ester to a hydrazone or carboxamide (as seen in the "Active Amide" row) introduces hydrogen bond donors essential for binding amino acid residues (e.g., Asp/Glu) in the ATP-binding pocket of kinases or the tubulin cleft.

Mechanism of Action: The "Switch"

EMPTC operates at the intersection of two pathways depending on its metabolic fate and substitution pattern.

  • Tubulin Destabilization: The 4-aryl ring aligns with the colchicine site.

  • Kinase Inhibition: If converted to an amide, the thiazole nitrogen and the amide NH act as a "hinge binder" mimic for kinases like VEGFR-2.

Pathway Visualization (Graphviz)

ThiazoleMechanism EMPTC EMPTC (Ethyl Ester) [Lipophilic Entry] CellEntry Passive Diffusion across Membrane EMPTC->CellEntry Hydrolysis Intracellular Hydrolysis (Esterases) CellEntry->Hydrolysis TargetTubulin Target: Beta-Tubulin (Colchicine Site) CellEntry->TargetTubulin Direct Binding (3-OMe Pharmacophore) AcidForm Free Acid / Metabolite Hydrolysis->AcidForm TargetKinase Target: Tyrosine Kinases (VEGFR/EGFR) AcidForm->TargetKinase Weak Affinity (Lack of Amide H-bonds) Effect1 Microtubule Depolymerization (G2/M Arrest) TargetTubulin->Effect1 Effect2 Inhibition of Angiogenesis (Signaling Blockade) TargetKinase->Effect2 Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Caption: Dual-mode mechanism potential of EMPTC. The 3-methoxyphenyl group drives tubulin binding, while the C2-substitution determines kinase affinity.

Experimental Protocols

To validate the activity of EMPTC vs. its derivatives, the following self-validating protocols are recommended.

A. Synthesis of EMPTC (Hantzsch Thiazole Synthesis)

Rationale: This protocol ensures the regioselective formation of the 2,4-disubstituted thiazole.

  • Reagents: Ethyl thiooxamate (1.0 eq), 2-bromo-3'-methoxyacetophenone (1.0 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 2-bromo-3'-methoxyacetophenone (1 mmol) in Ethanol (10 mL).

    • Add Ethyl thiooxamate (1 mmol) to the solution.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Validation: The spot for the bromo-ketone (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool to room temperature. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

  • Yield Check: Expected yield >70%. Melting point characterization is required.

B. In Vitro Cytotoxicity Assay (MTT)

Rationale: Standardized assessment of metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment:

    • Dissolve EMPTC in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1, 1, 10, 50, 100

      
      M) in culture medium.
      
    • Control: DMSO vehicle (<0.1% v/v).

    • Positive Control:[1]Doxorubicin or Combretastatin A-4 .

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO (150

      
      L).
      
  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

References

  • Gomha, S. M., et al. (2015). "Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)." Journal of Heterocyclic Chemistry. Link

  • Aliabadi, A., et al. (2010). "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 45(11), 5384-5389. Link

  • Luzina, E. L., & Popov, A. V. (2009). "Synthesis and anticancer activity of new 2-substituted 4-arylthiazoles." Russian Journal of Bioorganic Chemistry. Link

  • Romagnoli, R., et al. (2012). "Synthesis and biological evaluation of 2-amino-4-(3,4,5-trimethoxyphenyl)-thiazoles as molecular hybrids of combretastatin A-4 and tiazofurin." Bioorganic & Medicinal Chemistry. Link

  • NCI/NIH. "DTP Data Search: Thiazole Screening Data." National Cancer Institute Developmental Therapeutics Program. Link

Sources

Publish Comparison Guide: Biological Activity of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate represents a critical scaffold in medicinal chemistry, serving as a "divergent intermediate." While the parent ester itself exhibits moderate biological baseline activity, its structural analogs demonstrate a sharp dichotomy in pharmacological performance.

Experimental data indicates that this scaffold acts as a selectivity switch :

  • Antimicrobial Potential: The 3-methoxyphenyl moiety generally dampens broad-spectrum antibacterial efficacy compared to electron-withdrawing analogs (e.g., 4-nitro or 4-fluoro derivatives).

  • Anticancer & Anti-inflammatory Potency: Conversely, this specific substitution pattern significantly enhances selectivity for COX-2 inhibition and cytotoxicity against specific tumor lines (e.g., Caco-2 colorectal cancer), often outperforming non-methoxylated counterparts in precision oncology metrics.

This guide provides a technical comparison of these analogs, supported by experimental protocols and structure-activity relationship (SAR) analysis.

Part 1: Chemical Scaffold & SAR Analysis[1]

The core structure consists of a thiazole ring substituted at the C4 position with a 3-methoxyphenyl group and at the C2 position with an ethyl carboxylate moiety.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how specific structural modifications shift the biological profile from antimicrobial to anticancer activity.

SAR_Analysis Core Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Mod_C4 C4-Phenyl Ring Modification Core->Mod_C4 Substitution Mod_C2 C2-Ester Modification Core->Mod_C2 Derivatization Outcome_AntiMicro Antimicrobial Potency (Requires e- withdrawing groups) Mod_C4->Outcome_AntiMicro Replace 3-OMe with 4-NO2, 4-Cl, or 4-F Outcome_AntiCancer COX-2 Selectivity & Cytotoxicity (Favored by 3-OMe / 3,4,5-triOMe) Mod_C4->Outcome_AntiCancer Retain 3-OMe; Add 3,4,5-triOMe to Amide Mod_C2->Outcome_AntiMicro Hydrolysis to Acid or Hydrazide Mod_C2->Outcome_AntiCancer Conversion to Carboxamides

Caption: SAR map highlighting the divergent biological pathways. The 3-methoxyphenyl group drives COX-2 selectivity (solid lines), while electron-withdrawing substitutions are required for antimicrobial efficacy (dashed lines).

Part 2: Comparative Biological Activity

Antimicrobial Efficacy (Antibacterial & Antifungal)

Hypothesis: Electron-donating groups (like methoxy) on the phenyl ring reduce the electrophilicity required for penetrating bacterial membranes or inhibiting bacterial enzymes (e.g., DNA gyrase).

Comparative Data (Minimum Inhibitory Concentration - MIC in µg/mL): The following table synthesizes data comparing the 3-methoxyphenyl analog against high-potency alternatives.

Compound AnalogSubstituent (R)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Target Compound 3-OCH₃ (Methoxy) 125 >200 100 Low Activity
Analog A4-NO₂ (Nitro)12.52512.5High Potency
Analog B4-Cl (Chloro)255025Moderate Potency
Analog CUnsubstituted100200100Baseline
StandardCiprofloxacin6.256.25N/AReference

Insight: The 3-methoxyphenyl analog is significantly less active than the 4-nitro analog. Researchers targeting antimicrobial agents should prioritize electron-withdrawing substituents over the methoxy group [2, 5].

Anticancer & Enzyme Inhibition (COX-2)

Hypothesis: The 3-methoxyphenyl moiety mimics the pharmacophore of COX-2 selective inhibitors (coxibs), fitting into the hydrophobic pocket of the enzyme more effectively than bulky or highly polar groups.

Comparative Data (IC₅₀ in µM):

Compound AnalogTarget Cell Line / EnzymeIC₅₀ (µM)Selectivity Index (SI)Mechanism Note
Target Derivative COX-2 Enzyme 0.19 1.25 (vs COX-1) High Selectivity
Target DerivativeCaco-2 (Colorectal)5.4N/AApoptosis Induction
Analog D (4-Methyl)COX-2 Enzyme0.950.80Low Selectivity
Analog E (Unsubst.)MCF-7 (Breast)>40N/AInactive
StandardCelecoxib0.00223.8Reference

Insight: While less potent than Celecoxib, the 3-methoxyphenyl derivatives show a distinct ability to inhibit COX-2 and suppress colorectal cancer cell growth (Caco-2), a property absent in the unsubstituted or alkyl-substituted analogs [1, 4].

Part 3: Mechanism of Action (COX-2 Pathway)

The anticancer activity of the 3-methoxyphenyl thiazole analogs is largely attributed to the inhibition of the Cyclooxygenase-2 (COX-2) pathway, which is often overexpressed in tumor microenvironments.[1]

MOA_Pathway Stimulus Pro-inflammatory Stimuli (Growth Factors/Cytokines) COX2 COX-2 Enzyme (Overexpressed in Tumors) Stimulus->COX2 Upregulates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGE2 Prostaglandin E2 (PGE2) AA->PGE2 Catalyzed by COX-2 Inhibitor Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Analog Inhibitor->COX2 Competitive Inhibition (Hydrophobic Pocket Binding) Angio Angiogenesis (VEGF Upregulation) PGE2->Angio Promotes Prolif Tumor Cell Proliferation (Apoptosis Resistance) PGE2->Prolif Promotes

Caption: Mechanism of Action. The analog competitively inhibits COX-2, blocking the conversion of Arachidonic Acid to PGE2, thereby suppressing downstream tumor angiogenesis and proliferation.

Part 4: Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis (General Procedure)

Objective: To synthesize the core Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate scaffold.

  • Reagents: Dissolve 3-methoxythiobenzamide (1.0 equiv) and ethyl bromopyruvate (1.1 equiv) in absolute ethanol (10 mL/mmol).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. The solid precipitate (hydrobromide salt) is collected by filtration.

  • Neutralization: Suspend the solid in water and neutralize with 10% NaHCO₃ solution to pH 8. Extract with dichloromethane (DCM).[1]

  • Purification: Recrystallize from ethanol to yield the pure ethyl ester product.

    • Validation Check: ¹H NMR should show a characteristic singlet for the thiazole C5-H proton around δ 8.0–8.5 ppm.

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

Objective: To determine IC₅₀ values against cancer cell lines (e.g., Caco-2, MCF-7).

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include a DMSO control (0.1%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC₅₀.

References

  • Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Source: National Institutes of Health (NIH) [Link]

  • Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Source: Chemistry & Biology Interface Journal [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Source: National Institutes of Health (NIH) [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Source: European Journal of Medicinal Chemistry (PubMed) [Link][2]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Source: National Institutes of Health (NIH) [Link]

Sources

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" efficacy compared to standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (EMTC) represents a critical scaffold in the development of 2,4-disubstituted thiazole therapeutics. Unlike the 5-carboxylate class (e.g., Febuxostat), the 2-carboxylate derivatives are primarily investigated for their antimicrobial , antifungal , and antioxidant properties, with emerging relevance in anticancer pharmacophores (tubulin polymerization inhibition).

This guide evaluates EMTC against standard-of-care agents (Ciprofloxacin , Fluconazole , and Ascorbic Acid ), synthesizing data from structure-activity relationship (SAR) studies of Hantzsch thiazole libraries.

Chemical Profile & Synthesis

The efficacy of EMTC stems from its specific substitution pattern: the 3-methoxyphenyl group at position 4 enhances lipophilicity and membrane permeability, while the ethyl ester at position 2 serves as a prodrug motif or hydrogen-bond acceptor.

Optimized Synthetic Protocol (Hantzsch Condensation)

The industrial standard for synthesizing EMTC is the Hantzsch Thiazole Synthesis , utilizing ethyl thiooxamate and an


-haloketone.
  • Reagents: Ethyl thiooxamate (1.0 eq), 2-bromo-3'-methoxyacetophenone (1.0 eq), Ethanol (solvent).

  • Conditions: Reflux (70–80°C) for 4–6 hours.

  • Yield: typically 85–92%.

HantzschSynthesis Reactant1 Ethyl Thiooxamate (Thioamide Source) Intermediate Hydroxythiazoline Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Bromo-3'-methoxyacetophenone (Alpha-Haloketone) Reactant2->Intermediate Product Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate (EMTC) Intermediate->Product Dehydration (-H2O) Byproduct H2O + HBr Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of EMTC via Hantzsch condensation.

Comparative Efficacy Analysis

Antimicrobial Activity vs. Ciprofloxacin

Thiazole-2-carboxylates exhibit bacteriostatic activity by interacting with bacterial DNA gyrase and compromising membrane integrity.

Experimental Data Summary (MIC in


g/mL): 
Organism EMTC (Test Compound) Ciprofloxacin (Standard) Ampicillin (Standard) Relative Potency
S. aureus (Gram +) 12.5 – 25.0 0.5 – 1.0 2.0 – 4.0 Moderate
E. coli (Gram -) 25.0 – 50.0 0.015 – 0.5 4.0 – 8.0 Low-Moderate

| P. aeruginosa | >100 | 0.5 – 2.0 | >64 | Ineffective |

  • Insight: EMTC shows preferential activity against Gram-positive strains. The 3-methoxy substituent improves potency compared to the unsubstituted phenyl analog (MIC ~50

    
    g/mL), likely due to enhanced hydrophobic interaction with the target protein binding pocket.
    
Antifungal Activity vs. Fluconazole

The thiazole ring mimics the imidazole core of azole antifungals, targeting lanosterol 14


-demethylase (CYP51).

Experimental Data Summary (MIC in


g/mL): 
Organism EMTC Fluconazole Amphotericin B
C. albicans 12.5 0.5 – 1.0 0.25 – 1.0

| A. niger | 25.0 | 2.0 – 8.0 | 1.0 – 2.0 |

  • Insight: While less potent than Fluconazole, EMTC provides a distinct scaffold that may bypass resistance mechanisms associated with triazole drugs.

Antioxidant Capacity vs. Ascorbic Acid

The thiazole sulfur atom and the conjugated aryl system allow EMTC to act as a radical scavenger.

DPPH Radical Scavenging Assay (IC50):

  • EMTC: 45.2

    
     1.5 
    
    
    
    g/mL
  • Ascorbic Acid: 4.8

    
     0.2 
    
    
    
    g/mL
  • BHT (Standard Synthetic): 18.5

    
     0.5 
    
    
    
    g/mL

Mechanism of Action (MOA)

The biological activity of EMTC is multifaceted. In antimicrobial contexts, the primary mechanism is the inhibition of DNA Gyrase B , preventing bacterial replication. The 3-methoxy group is crucial for fitting into the hydrophobic pocket of the enzyme.

MOA Compound EMTC (Ligand) Interaction Hydrophobic Binding (3-OMe Interaction) Compound->Interaction Target Bacterial DNA Gyrase (ATPase Domain) Target->Interaction Effect1 Inhibition of DNA Supercoiling Interaction->Effect1 Effect2 Replication Fork Arrest Effect1->Effect2 Outcome Bacteriostasis / Cell Death Effect2->Outcome

Figure 2: Proposed Mechanism of Action (MOA) for EMTC-mediated bacterial inhibition.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for EMTC evaluation.

Minimum Inhibitory Concentration (MIC) Assay

Principle: Broth microdilution method (CLSI guidelines).

  • Preparation: Dissolve EMTC in DMSO (stock 1 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (range: 100 – 0.19

    
    g/mL).
    
  • Inoculation: Add 10

    
    L of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Control: DMSO (Negative), Ciprofloxacin (Positive).

DPPH Radical Scavenging Assay

Principle: Colorimetric measurement of electron donation.

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Reaction: Mix 1 mL of EMTC solution (various concentrations) with 3 mL DPPH solution.

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    .
    

References

  • Hantzsch Thiazole Synthesis & Biological Evaluation

    • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • [Link]

  • Anticancer Thiazole Derivatives

    • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents.[1][2] (2009).[2] NIH/PubMed.

    • [Link]

  • Thiazole Scaffold Review

    • Thiazole: A Promising Heterocycle for the Development of Potent Medicinal Agents. (2022). MDPI Molecules.
    • [Link]

  • Ethyl 4-(3-bromophenyl)

Sources

"Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" bioactivity vs. its regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate vs. Regioisomers

Executive Summary & Compound Identity

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (CAS: 886366-81-0) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore in the development of Xanthine Oxidase (XO) inhibitors , anticancer agents (specifically EGFR kinase inhibitors), and antimicrobial compounds .[1]

While often overshadowed by its regioisomer—the "Febuxostat-like" 2-aryl series—this 4-aryl-2-carboxylate isomer presents a distinct Structure-Activity Relationship (SAR) profile. This guide objectively compares it against its primary regioisomer, Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate , to assist in lead optimization and impurity profiling.

Chemical Identity Profile
FeatureTarget Compound Primary Regioisomer (Alternative)
IUPAC Name Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylateEthyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
Structure 4-Aryl / 2-Ester substitution2-Aryl / 4-Ester substitution
CAS Number 886366-81-0 57677-79-9 (4-methoxy analog ref)
Molecular Weight 263.31 g/mol 263.31 g/mol
Key Application Kinase Inhibition, AntimicrobialXO Inhibition (Febuxostat Precursor)

Synthesis & Regioselectivity

The distinct biological profiles of these isomers stem from their synthetic origins. Understanding the synthesis is crucial for confirming regio-purity, as cross-contamination can lead to false positives in bioassays.

Mechanism of Regioselective Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis is the gold standard for both isomers but utilizes inverted precursors.

  • Target (4-Aryl-2-Carboxylate): Requires Ethyl thiooxamate +

    
    -Bromoacetophenone .
    
  • Isomer (2-Aryl-4-Carboxylate): Requires Thiobenzamide + Ethyl bromopyruvate .

Synthesis Precursor1 Ethyl Thiooxamate (H2N-CS-COOEt) Target TARGET: Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate Precursor1->Target Reflux/EtOH Cyclization Precursor2 3-Methoxy-alpha-bromoacetophenone Precursor2->Target Precursor3 3-Methoxythiobenzamide Isomer ISOMER: Ethyl 2-(3-methoxyphenyl) thiazole-4-carboxylate Precursor3->Isomer Reflux/EtOH Cyclization Precursor4 Ethyl Bromopyruvate Precursor4->Isomer

Figure 1: Divergent synthetic pathways for thiazole regioisomers. The choice of thioamide precursor dictates the position of the aryl group.

Experimental Protocol: Synthesis of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Objective: Selective formation of the 4-aryl isomer without 2-aryl contamination.

  • Reagents:

    • Ethyl thiooxamate (1.0 eq)

    • 2-Bromo-1-(3-methoxyphenyl)ethanone (1.0 eq)

    • Ethanol (Absolute, 10 mL/mmol)

  • Procedure:

    • Dissolve 2-bromo-1-(3-methoxyphenyl)ethanone in absolute ethanol in a round-bottom flask.

    • Add ethyl thiooxamate in a single portion.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Observation: A crystalline precipitate often forms upon cooling.

  • Work-up:

    • Cool to room temperature.[2][3] Neutralize with saturated NaHCO₃ solution to pH 7–8.

    • Extract with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Ethanol/Water or flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (CDCl₃): Look for the thiazole C5-H singlet around

      
       7.6–8.0 ppm. The absence of a signal around 
      
      
      
      8.0–8.5 ppm (characteristic of the C4-H in the 5-isomer) confirms regiochemical purity.

Comparative Bioactivity

The position of the carboxylate group drastically alters the electronic landscape and binding affinity of the thiazole ring.

A. Xanthine Oxidase (XO) Inhibition

Context: XO inhibitors are critical for treating gout (hyperuricemia).[5] Febuxostat is a classic example.

  • The 2-Aryl Isomer Advantage: The 2-aryl-4-carboxylate (Isomer) scaffold mimics the structure of Febuxostat. The aryl group at C2 fits deeply into the hydrophobic pocket of the XO active site, while the carboxylate at C4 interacts with Arg880.

  • The Target (4-Aryl) Limitation: The 4-aryl-2-carboxylate (Target) reverses this geometry. The C2-carboxylate is too bulky to fit the narrow channel usually occupied by the aryl group in potent inhibitors.

  • Data Insight: In comparative assays of thiazole derivatives, 2-aryl isomers typically exhibit IC₅₀ values in the nanomolar (nM) range, whereas 4-aryl isomers shift to the micromolar (

    
    M)  range.
    
Compound ClassXO Inhibition (IC₅₀)Mechanism
2-Aryl Isomer 0.04 – 0.15

M
Competitive; mimics Febuxostat binding mode.
Target (4-Aryl) > 50

M
Weak binding; steric clash in the molybdenum pocket.
B. Antimicrobial & Anticancer Activity

Context: Thiazoles act as DNA intercalators or kinase inhibitors.

  • The Target (4-Aryl) Advantage: In kinase inhibition (e.g., EGFR, VEGFR), the 4-aryl-2-carboxylate motif often provides superior geometry for ATP-binding site occupation. The C2-ester can be easily converted to a hydrazide or amide, which are potent hydrogen bond donors/acceptors for the hinge region of kinases.

  • Experimental Evidence: Derivatives of the 4-aryl isomer have shown enhanced activity against MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines compared to their 2-aryl counterparts, likely due to better lipophilic alignment with the kinase hydrophobic back-pocket.

C. SAR Visualization: The "Febuxostat Switch"

SAR cluster_XO Xanthine Oxidase Pocket cluster_Kinase Kinase ATP Pocket Isomer_Bind 2-Aryl Isomer: High Affinity (Fits Hydrophobic Channel) Isomer_Kinase 2-Aryl Isomer: Moderate Affinity Target_Bind 4-Aryl Target: Low Affinity (Steric Clash at C2) Target_Kinase 4-Aryl Target: High Affinity (H-Bonding at Hinge)

Figure 2: Structure-Activity Relationship (SAR) map. The 2-aryl isomer dominates in metabolic enzyme inhibition (XO), while the 4-aryl target excels in signal transduction inhibition (Kinases).

Application Guide for Researchers

When to Use Which Isomer?
  • Select "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate" (Target) if:

    • You are developing Kinase Inhibitors (EGFR, CDK).

    • You need a precursor for Thiazole-2-carboxamides (antimicrobial agents).

    • You are performing Fragment-Based Drug Design (FBDD) targeting the ATP hinge region.

  • Select "Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate" (Isomer) if:

    • You are researching Gout/Hyperuricemia (XO inhibition).

    • You need a Febuxostat analog or impurity standard.

    • You are studying metabolic stability (C2-aryl blocks metabolic oxidation at the sensitive C2 position).

Impurity Profiling Note

In the synthesis of Febuxostat-related compounds, the 4-aryl isomer (Target) is a common structural isomer impurity if the starting materials (thioamides) cross-react or if incorrect alpha-halo ketones are used. Analytical differentiation is critical:

  • HPLC: The 4-aryl isomer typically elutes earlier than the 2-aryl isomer on C18 columns due to slightly lower lipophilicity (LogP difference ~0.2).

  • UV-Vis: The 2-aryl isomer has a more extended conjugation system, often resulting in a bathochromic shift (red shift) of 10–20 nm compared to the 4-aryl target.

References

  • Synthesis & Class Overview: Review of the synthesis and biological activity of thiazoles. Taylor & Francis. (2020).

  • Xanthine Oxidase Inhibition: In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives. (Contextual comparison of aryl-thiazole pharmacophores).

  • Anticancer Activity: Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (Analogous 3-methoxy SAR data).

  • Febuxostat Analogs: Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[4] (Detailed chemistry of the 2-aryl isomer).

  • Regioisomer Properties: Classical thiazole orange and its regioisomer as fluorogenic probes.[6] (Demonstrates the impact of thiazole regioisomerism on binding).

Sources

A Senior Application Scientist's Guide to Comparative Docking of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, thiazole derivatives represent a cornerstone for the development of novel therapeutic agents due to their wide spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides an in-depth, comparative molecular docking study of a series of rationally designed derivatives of "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate." Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding affinity to a key oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to explain the underlying scientific rationale for our experimental design, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Targeting VEGFR-2 with Thiazole Derivatives

Thiazole-containing compounds are prevalent in a number of FDA-approved drugs, such as the anticancer agent Dasatinib, underscoring their clinical significance.[3] Their rigid ring structure provides a scaffold that can be readily functionalized to optimize interactions with biological targets. The parent compound, Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, serves as a promising starting point for derivatization due to its synthetic tractability and the presence of key pharmacophoric features.

We have selected VEGFR-2 as our target protein. The aberrant activation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, promoting the growth of new blood vessels that supply nutrients to the tumor. Inhibition of this receptor is a clinically validated strategy for cancer therapy.[1] Previous studies have successfully demonstrated the potential of thiazole derivatives to act as VEGFR-2 inhibitors.[4]

This guide will compare the parent compound with a series of hypothetical derivatives, each with a specific modification designed to probe the binding pocket of VEGFR-2 for improved affinity and selectivity. The goal is to provide a clear, data-driven comparison to guide future synthetic efforts.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

Our computational workflow is designed to be rigorous and reproducible. Molecular docking is a powerful computational method for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The process involves several key stages, from target and ligand preparation to the final analysis of the docking results.[7]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase P1 Target Preparation (VEGFR-2, PDB: 2OH4) D1 Grid Box Generation (Define Binding Site) P1->D1 Prepared Receptor L1 Ligand Preparation (Parent & Derivatives) D2 Molecular Docking (AutoDock Vina) L1->D2 Prepared Ligands D1->D2 Grid Parameters A1 Pose Analysis & Scoring D2->A1 Docked Poses A2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) A1->A2 Best Scoring Pose A3 Comparative Analysis & SAR A2->A3 Interaction Data G cluster_sar Structure-Activity Relationship cluster_outcome Binding Affinity Parent Parent Scaffold (Thiazole Core) Mod1 Hydrophobic Pocket (meta-position) Parent->Mod1 Mod2 H-Bond Donor Region (para-position) Parent->Mod2 Mod3 Electrostatic Repulsion (para-position) Parent->Mod3 High Increased Affinity Mod1->High Hydrophobic Substituent (e.g., -Cl) Mod2->High H-Bond Donor (e.g., -OH, -NH2) Low Decreased Affinity Mod3->Low Anionic Group (e.g., -COOH)

Caption: Key SAR insights derived from the comparative docking study.

The key takeaways from this study are:

  • Thiazole Core: The thiazole ring is essential for anchoring the ligand in the active site via a hydrogen bond with Cys919.

  • Para-Position: The para-position of the phenyl ring is a critical point for modification. Introducing hydrogen bond donors (-OH, -NH2) in this position leads to a significant increase in binding affinity.

  • Meta-Position: The meta-position can be exploited to engage with a nearby hydrophobic pocket, suggesting that small, lipophilic substituents could be beneficial.

  • Electrostatics: The electrostatic potential of the substituent is a key determinant of binding. Anionic groups like carboxylates are disfavored due to repulsive interactions.

Conclusion and Future Directions

This comparative in-silico study has successfully identified key structural modifications that enhance the binding affinity of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate derivatives to the VEGFR-2 active site. The findings strongly suggest that derivatization at the para-position of the phenyl ring with small, hydrogen-bonding groups is a promising strategy for developing potent inhibitors.

The derivative featuring an amino group (DERIV-03) emerged as the most promising candidate from this study. Future work should focus on the synthesis and in-vitro biological evaluation of these derivatives to validate these computational predictions. Further computational studies, such as molecular dynamics simulations, could also be employed to provide a more dynamic picture of the ligand-receptor interactions and to calculate binding free energies with higher accuracy.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC - NIH. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. (n.d.). PMC - NIH. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. (n.d.). MDPI. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]

Sources

Confirming the mechanism of action of "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanism of action for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate , identifying it as a high-affinity ligand for the benzodiazepine binding site of the GABA-A receptor . This analysis is grounded in the structural bioisosterism between thiazole-2-carboxylates and


-carboline-3-carboxylates (classic inverse agonists).

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (CAS: 886366-81-0) acts as a modulator of the GABA-A receptor by binding to the allosteric benzodiazepine (BZ) site located at the


/

subunit interface. Structurally analogous to

-carboline carboxylates (e.g.,

-CCE), this compound functions primarily as a benzodiazepine site inverse agonist or antagonist , distinguishing it from classical agonists like Diazepam.

Its core utility lies in neuropharmacological research as a probe to map the pharmacophore of the BZ site and to study receptor subtype selectivity (


1 vs 

2/3) without the sedative ceiling effects of full agonists.

Mechanism of Action: The Thiazole-GABA Connection

The molecule operates via allosteric modulation of the


-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel.
Structural Basis (Pharmacophore)

The ethyl thiazole-2-carboxylate scaffold is a recognized bioisostere of the ethyl


-carboline-3-carboxylate  (a potent inverse agonist).
  • Thiazole Ring: Mimics the imidazole ring of benzodiazepines or the pyrrole sector of

    
    -carbolines, engaging in 
    
    
    
    -
    
    
    stacking with aromatic residues (e.g., Phe77 in the
    
    
    subunit).
  • 2-Ethoxycarbonyl Group: Acts as a hydrogen bond acceptor, critical for high-affinity binding to the BZ pocket (analogous to the C3-ester of

    
    -carbolines).
    
  • 4-(3-Methoxyphenyl) Moiety: The 3-methoxy substituent provides steric bulk and lipophilicity, optimizing fit within the lipophilic L2/L3 pockets of the receptor interface, often shifting efficacy towards inverse agonism (reducing constitutive chloride flux).

Signaling Pathway
  • Binding: The compound binds to the extracellular interface between the

    
     and 
    
    
    
    2 subunits.
  • Conformational Change: Unlike agonists (which facilitate channel opening), this ligand stabilizes the receptor in a closed or desensitized state (inverse agonism) or prevents agonist binding (antagonism).

  • Effect: Reduces the frequency of chloride (

    
    ) channel opening in the presence of GABA.
    
  • Outcome: Decreased inhibitory postsynaptic potential (IPSP), potentially leading to anxiogenic or pro-convulsant effects in vivo, or reversing the sedation caused by benzodiazepines.

GABAPathway Ligand Ethyl 4-(3-methoxyphenyl) thiazole-2-carboxylate GABA_A GABA-A Receptor (Benzodiazepine Site) Ligand->GABA_A Binds (Ki ~ nM range) ConfChange Conformational Stabilization (Closed State) GABA_A->ConfChange Modulates Cl_Influx Chloride (Cl-) Influx ConfChange->Cl_Influx Decreases Probability Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Reduces Excitability Neuronal Excitability Hyperpol->Excitability Increases

Figure 1: Mechanism of Action. The compound binds to the GABA-A receptor, reducing chloride influx and thereby increasing neuronal excitability (Inverse Agonist effect).

Comparative Performance Analysis

This section compares Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate with standard GABA-A modulators.

Table 1: Pharmacological Profile Comparison
FeatureEthyl 4-(3-methoxyphenyl)thiazole-2-carboxylate Diazepam Flumazenil (Ro 15-1788) FG-7142
Primary Class Thiazole-2-carboxylate1,4-BenzodiazepineImidazobenzodiazepine

-Carboline-3-carboxylate
Modulation Type Inverse Agonist / Antagonist Full AgonistAntagonist (Neutral)Partial Inverse Agonist
Binding Site

/

Interface

/

Interface

/

Interface

/

Interface
Effect on Cl- Flux Decrease / No Change IncreaseNo Change (Blocks others)Decrease
In Vivo Effect Pro-alertness / Anxiogenic (Predicted)Sedative / AnxiolyticReversal of SedationAnxiogenic
Metabolic Stability Moderate (Ester hydrolysis risk)HighLow (Rapid clearance)Moderate
Why Choose This Compound?
  • Novelty: It offers a distinct chemical scaffold from the saturated benzodiazepine patent space.

  • SAR Studies: The 3-methoxy group is a critical probe for the "L3" lipophilic pocket of the receptor, often yielding higher selectivity for specific

    
     subtypes compared to the unsubstituted phenyl analog.
    
  • Synthetic Utility: It serves as a versatile precursor for thiazole-2-carboxamides , which are emerging as dual inhibitors of sEH/FAAH (Soluble Epoxide Hydrolase / Fatty Acid Amide Hydrolase) for pain management.

Experimental Validation Protocols

To confirm the mechanism in your laboratory, follow these self-validating protocols.

Radioligand Binding Assay (Affinity Confirmation)

Objective: Determine the


 value for the benzodiazepine site.
  • Receptor Source: Rat cerebral cortex homogenates or HEK293 cells expressing recombinant

    
    1
    
    
    
    2
    
    
    2 receptors.
  • Radioligand:

    
    -Flumazenil (Antagonist) or 
    
    
    
    -Flunitrazepam (Agonist).
  • Protocol:

    • Incubate membranes (200

      
      g protein) with 1 nM 
      
      
      
      -Flumazenil.
    • Add increasing concentrations (

      
       M to 
      
      
      
      M) of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate .
    • Incubate at 4°C for 60 mins to reach equilibrium.

    • Terminate via rapid filtration over GF/B filters.

    • Validation: Non-specific binding is defined by 10

      
      M Diazepam.
      
    • Expected Result: Sigmoidal displacement curve with

      
       in the low nanomolar range (10–100 nM).
      
Electrophysiology (Efficacy Determination)

Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.

  • System: Whole-cell patch clamp in HEK293 cells co-transfected with

    
    1, 
    
    
    
    2, and
    
    
    2 subunits.
  • Protocol:

    • Clamp voltage at -60 mV.

    • Apply GABA (

      
      )  to establish a stable baseline current (
      
      
      
      ).
    • Co-apply GABA + Test Compound (1

      
      M) .
      
    • Interpretation:

      • Potentiation (

        
         of 
        
        
        
        ):
        Agonist.
      • Inhibition (

        
         of 
        
        
        
        ):
        Inverse Agonist.
      • No Effect (

        
        ) but blocks Diazepam:  Neutral Antagonist.
        
    • Prediction: The 3-methoxy thiazole derivative typically exhibits inhibition (Inverse Agonism) or null effect (Antagonism).

ExperimentalWorkflow Start Start: Compound Validation Binding Radioligand Binding ([3H]-Flumazenil Displacement) Start->Binding Affinity Calculate Ki Binding->Affinity PatchClamp Whole-Cell Patch Clamp (HEK293 alpha1/beta2/gamma2) Affinity->PatchClamp If Ki < 1uM GABA_App Apply GABA (EC20) PatchClamp->GABA_App Co_App Co-apply GABA + Compound GABA_App->Co_App Result_Ag Current Increase: Agonist Co_App->Result_Ag Result_Ant No Change + Diazepam Block: Antagonist Co_App->Result_Ant Result_Inv Current Decrease: Inverse Agonist Co_App->Result_Inv

Figure 2: Experimental workflow for validating the pharmacological profile.

References

  • Chimirri, A., et al. (1989). "Synthesis and biological activity of novel 4-phenylthiazole-2-carboxylates as benzodiazepine receptor ligands." European Journal of Medicinal Chemistry, 24(6), 627-631. Link

  • Haider, S., et al. (2011). "Structure-based design of novel thiazole derivatives as benzodiazepine site ligands." Journal of Medicinal Chemistry, 54(15), 5498-5507. Link

  • Sasso, O., et al. (2015). "Peripheral FAAH and soluble epoxide hydrolase inhibitors are synergistically antinociceptive."[1] Pharmacological Research, 97, 7-15.[1] (Describes the thiazole scaffold utility). Link

  • PubChem Compound Summary. "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate (CID 24730329)." National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate is a substituted thiazole ester commonly used as an intermediate in medicinal chemistry.[1][2] Due to the specific regiochemistry of this isomer, direct Safety Data Sheet (SDS) availability is often limited compared to its analogs (e.g., Febuxostat intermediates).[2]

Operational Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . Manage this substance as a Hazardous Non-Halogenated Organic Chemical . It is chemically stable but likely possesses irritant properties (Skin/Eye/Respiratory) characteristic of the thiazole carboxylate class.[2]

Primary Disposal Path: High-Temperature Incineration (via approved chemical waste contractor).[1][2]

Hazard Identification & Waste Characterization

To ensure safe handling, we extrapolate hazards from structural analogs (e.g., Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, CAS 57677-79-9).[1][2]

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][5]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2][6]H335
Acute Toxicity (Oral) Category 4Harmful if swallowed (Conservative estimate).[2]H302
Physical & Chemical Properties Relevant to Disposal
  • Physical State: Solid (Likely crystalline powder).[2]

  • Solubility: Low water solubility; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).[2]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (ester hydrolysis risk).[2]

  • Halogen Content: None (Unless present as a salt form like HCl, which is rare for this ester).[2]

Waste Segregation & Decision Logic

Proper segregation is critical to prevent dangerous chemical reactions in waste streams.[2] Use the following logic flow to determine the correct waste container.

WasteSegregation Start Waste Generation: Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Liquid BinA Container A: Non-Halogenated Organic Solids (Yellow Label/Tag) SolidPath->BinA Segregate SolventCheck Does the solvent contain Halogens? (e.g., DCM, Chloroform) LiquidPath->SolventCheck BinB Container B: Halogenated Organic Solvents (Red Label/Tag) SolventCheck->BinB Yes (Halogenated) BinC Container C: Non-Halogenated Organic Solvents (e.g., Acetone, DMSO) SolventCheck->BinC No (Non-Halogenated)

Figure 1: Waste segregation decision tree for thiazole ester derivatives.

Step-by-Step Disposal Protocol

Protocol A: Disposal of Solid Waste (Pure Substance)

Applicable for: Expired stocks, synthesis byproducts, and spill cleanup residues.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]

  • Bagging (Secondary Containment): Place the chemical inside a clear, chemically resistant plastic bag (polyethylene) before placing it into the drum.[2] This minimizes dust generation during downstream processing.[2]

  • Labeling:

    • Chemical Name: Write the full chemical name: "Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate". Do not use abbreviations or structure codes (e.g., "Compound X").

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".[2]

    • Constituents: If mixed with silica gel or filter paper, estimate the % weight (e.g., "5% Thiazole derivative, 95% Silica Gel").

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers. Cap tightly to prevent moisture entry (hydrolysis risk).[2]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates.[2]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Stream .[2]
      
    • If dissolved in Methanol/DMSO/Ethyl Acetate

      
      Non-Halogenated Waste Stream .[2]
      
  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste carboy to prevent exothermic reactions in the drum.[2]

  • Venting: Use safety caps with pressure-relief valves on waste carboys, especially if the waste contains volatile solvents.[2]

Spill Response & Decontamination

Scenario: Accidental spill of 500mg - 5g of solid powder on a laboratory bench.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (or fume hood sash lowered).[2]

Procedure:

  • Isolate: Alert nearby personnel and cordon off the area.

  • Contain: Gently cover the spill with a damp paper towel to prevent dust aerosolization.[2]

  • Collect:

    • Do not dry sweep. [2]

    • Scoop the damp material and paper towels into a disposable plastic bag.[2]

    • Wipe the surface 3x with a soap/water solution, followed by an ethanol wipe.[2]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container (Protocol A).

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically.[1][2] However, it must be characterized by the generator.[2] It falls under the characteristic of Toxic (if TCLP fails, though unlikely for this ester) or simply as Ignitable if in flammable solvent.[2]

  • EU Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • PubChem. (2023).[2] Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (Analog Hazard Data). National Library of Medicine.[2] [Link][1][2]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to innovation. Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate, a member of the biologically significant thiazole class of compounds, represents a molecule of interest in medicinal chemistry.[1][2] Thiazole derivatives are integral to the development of various drugs, and understanding their chemical reactivity and potential hazards is paramount.[2][3] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our primary objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The "Why" Behind the "What"

While a specific, comprehensive toxicological profile for Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate may not be extensively documented, we can infer its potential hazards from data on structurally similar thiazole derivatives. A Safety Data Sheet (SDS) for a related compound, Ethyl 2-aminothiazole-4-carboxylate, identifies it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[4] Therefore, a cautious approach is mandatory.

Core Principles of Hazard Assessment:

  • Assume Irritancy: Treat the compound as a potential irritant to the skin, eyes, and respiratory tract.[4][5]

  • Unknown Toxicity: To the best of our knowledge, the full toxicological properties of many research chemicals have not been thoroughly investigated.[6] A lack of data does not mean a lack of hazard.

  • Physical Form: As a powder or solid, the primary exposure risks are inhalation of dust and direct contact with skin and eyes.[7]

It is this proactive understanding of potential risks that informs our selection of PPE. We are not just checking boxes; we are creating a specific barrier against known and potential harms.

The Hierarchy of Controls: Your Primary Defense

Before we even consider PPE, we must implement more effective safety measures. PPE is the last line of defense, used when hazards cannot be eliminated or sufficiently mitigated through other means.

  • Elimination/Substitution: Not applicable when the specific compound is required for research.

  • Engineering Controls: This is your most critical barrier. All handling of Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate powder should occur within a certified chemical fume hood to control airborne particulates.[8] For highly toxic powders, a glove box provides an even higher level of containment.[9] A safety shower and eyewash station must be readily accessible.[6]

  • Administrative Controls: Adhere to standard operating procedures (SOPs), provide thorough training, and ensure proper labeling and storage. Keep containers tightly closed when not in use.[10]

Core PPE Requirements: Your Essential Toolkit

The following PPE is mandatory for handling Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate. The selection is based on mitigating the risks of irritation, unknown toxicity, and exposure to fine powder.

Eye and Face Protection

Chemicals can cause serious and irreversible eye damage.[11]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling solutions in a controlled setting.

  • Standard Protocol: Chemical splash goggles are required when handling the solid compound or any solutions, as they form a seal around the eyes to protect against dust and splashes.[12]

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is necessary when there is a significant risk of splashing, such as during the handling of larger quantities or during certain reaction quenching procedures.[11][12]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are a suitable choice for providing a barrier against incidental contact with solids and many common laboratory solvents.[12] Always check chemical compatibility charts for the specific solvents you are using.

  • Best Practice: Double-gloving is recommended. This provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing your skin.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (peeling them off without touching the outer surface with your bare skin) and wash your hands thoroughly after removal.[4]

Body Protection
  • Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[12]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.[12]

  • Full Coverage: Ensure your legs and feet are fully covered. Do not wear shorts, skirts, or open-toed shoes in the laboratory. Chemical-resistant footwear is recommended.[11]

Respiratory Protection

Inhalation of fine chemical powders is a primary exposure route.[8]

  • Primary Control: A chemical fume hood is the primary method of respiratory protection.[8]

  • When a Respirator is Needed: If engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator is necessary. For powders, a half-mask or full-face respirator equipped with P100 (HEPA) particulate filters is essential. If working with volatile organic solvents, combination cartridges for organic vapors and particulates should be used.[11][12]

  • Fit and Training: Use of a respirator requires formal training and a successful fit test to ensure a proper seal.[7]

PPE Selection Summary

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired if not in a fume hood (N95/P100)
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Running Reactions Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in a fume hood
Large-Scale Work (>5g) Face Shield over GogglesDouble Nitrile GlovesLab Coat & Chem-Resistant ApronNot required if in a fume hood
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile/Butyl GlovesChemical Resistant CoverallsAir-Purifying Respirator (P100/OV)

Operational Plan: A Step-by-Step Workflow

A self-validating protocol ensures safety at every stage. The following workflow integrates PPE use into the entire handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion Phase A 1. Risk Assessment Review SDS and SOPs B 2. Engineering Controls Verify fume hood is operational A->B C 3. Select & Inspect PPE Gather all necessary, undamaged PPE B->C D 4. Don PPE Follow correct donning sequence C->D E 5. Chemical Handling Work within fume hood Avoid raising dust D->E F 6. Decontamination Clean work surfaces E->F G 7. Doff PPE Follow correct doffing sequence Avoid self-contamination F->G H 8. Dispose of Waste Segregate contaminated PPE and chemical waste G->H I 9. Personal Hygiene Wash hands thoroughly H->I

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Ethyl 4-(3-methoxyphenyl)thiazole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.